Pefloxacin-d3
Description
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Properties
Molecular Formula |
C17H20FN3O3 |
|---|---|
Molecular Weight |
336.38 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i2D3 |
InChI Key |
FHFYDNQZQSQIAI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Chemical Properties and Structure of Pefloxacin-d3
This guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for this compound, a deuterated isotopologue of the fluoroquinolone antibiotic Pefloxacin. This document is intended to serve as a technical resource for professionals in research and development.
Introduction to this compound
This compound is the deuterium-labeled analogue of Pefloxacin, a broad-spectrum synthetic antibiotic.[] As a stable isotope-labeled compound, this compound is a crucial tool in pharmacokinetic and drug metabolism studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[2] The incorporation of three deuterium atoms on the N-methyl group of the piperazinyl ring provides a distinct mass shift, enabling precise differentiation from the unlabeled parent compound without significantly altering its chemical behavior.[2][3]
The parent compound, Pefloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division, making it effective against a range of Gram-positive and Gram-negative bacteria.[4][5][6] this compound is expected to exhibit the same mechanism of action.[2][7]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its application in experimental settings.
| Property | Value | Citation(s) |
| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | [][3][8] |
| Synonyms | Pefloxacin D3, this compound (N-methyl-d3), Pefloxacinium-d3 | [][3][7] |
| CAS Number | 2733455-58-6 | [3][8] |
| Unlabeled CAS Number | 70458-92-3 | [][3] |
| Molecular Formula | C₁₇H₁₇D₃FN₃O₃ | [][8][9] |
| Molecular Weight | 336.38 g/mol | [][8][9] |
| Accurate Mass | 336.168 | [3] |
| Purity | ≥95%, 98 atom % D | [][8][10] |
| Appearance | Cream colored powder | [5] |
| Solubility (unlabeled) | Freely soluble in water (as mesylate salt). Sparingly soluble in aqueous buffers. Soluble in DMSO. | [5][11] |
Chemical Structure
This compound retains the core fluoroquinolone structure of its parent compound. The key structural feature is the substitution of three hydrogen atoms with deuterium atoms on the methyl group attached to the piperazine ring.
Structural Identifiers:
| Identifier | Value | Citation(s) |
| SMILES | [2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F | [3][8] |
| InChI | InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i2D3 | [][3] |
| InChIKey | FHFYDNQZQSQIAI-BMSJAHLVSA-N | [][8] |
Mechanism of Action
Pefloxacin acts by disrupting bacterial DNA replication. This is achieved through the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[6] These enzymes are vital for managing DNA supercoiling, a necessary process for replication, transcription, and repair. By inhibiting these enzymes, Pefloxacin leads to the cessation of cell division and ultimately bacterial death.[7][12]
Experimental Protocols
This compound is primarily synthesized for use in research, particularly as an internal standard in analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Pefloxacin in biological matrices.[2]
General Protocol for Quantification of Pefloxacin using this compound
This protocol outlines a typical workflow for using this compound as an internal standard.
Objective: To accurately quantify the concentration of Pefloxacin in a biological sample (e.g., plasma, urine).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (internal standard).
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable C18 reverse-phase HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for both Pefloxacin and this compound.
-
Pefloxacin Transition (example): m/z 334.1 -> 290.1
-
This compound Transition (example): m/z 337.1 -> 293.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Pefloxacin and this compound MRM transitions.
-
Calculate the ratio of the peak area of Pefloxacin to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of Pefloxacin in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
References
- 2. This compound | 2733455-58-6 | AP183404 | Biosynth [biosynth.com]
- 3. This compound (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 4. Pefloxacin - Wikipedia [en.wikipedia.org]
- 5. toku-e.com [toku-e.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 9. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 10. This compound (N-methyl-d3) | CymitQuimica [cymitquimica.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. m.youtube.com [m.youtube.com]
Pefloxacin-d3: An In-depth Technical Guide on its Core Mechanism of Action as an Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the fluoroquinolone antibiotic pefloxacin, with a specific focus on its deuterated analog, pefloxacin-d3. Pefloxacin exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. While this compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, its core mechanism of action is identical to that of pefloxacin. The introduction of deuterium atoms, however, is anticipated to influence its metabolic profile due to the kinetic isotope effect, potentially leading to a longer half-life and altered pharmacokinetic properties. This guide delves into the detailed molecular interactions, presents quantitative efficacy data, outlines key experimental protocols for studying its activity, and provides visual representations of the underlying pathways.
Introduction
Pefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical utility stems from its potent bactericidal activity and favorable pharmacokinetic profile.[3] The deuterated isotopologue, this compound, in which three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium, serves as a valuable tool in analytical and metabolic research. Understanding the fundamental mechanism of action of pefloxacin is crucial for optimizing its therapeutic use, combating the rise of antibiotic resistance, and forms the basis for interpreting data from studies involving this compound.
Core Mechanism of Action
The antibacterial activity of pefloxacin is a result of its interaction with two key bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are vital for maintaining the proper topology of bacterial DNA, a process essential for cell division and survival.
Targeting Bacterial Topoisomerases
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process that is critical for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.[4] In Gram-negative bacteria, DNA gyrase is the primary target of pefloxacin.[1]
-
Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or separation, of daughter chromosomes following DNA replication.[4] Its inhibition prevents the segregation of newly replicated DNA into daughter cells, leading to a halt in cell division. Topoisomerase IV is the preferential target for pefloxacin in Gram-positive bacteria.[1]
Formation of the Ternary Complex and DNA Damage
Pefloxacin does not simply inhibit the enzymatic activity of DNA gyrase and topoisomerase IV. Instead, it acts as a topoisomerase poison by stabilizing a transient intermediate state in the enzyme's catalytic cycle.[6] This results in the formation of a stable ternary complex consisting of the enzyme, the bacterial DNA, and the pefloxacin molecule.[7][8]
The formation of this complex traps the enzyme on the DNA in a state where the DNA is cleaved.[8] Normally, the enzyme would religate the DNA strands after its catalytic action is complete. However, pefloxacin blocks this religation step.[6] The stalled ternary complex acts as a physical barrier to the progression of replication forks and transcription machinery, leading to a cessation of these critical cellular processes.[6] Ultimately, the accumulation of these stalled complexes and the subsequent processing by cellular repair mechanisms can lead to the generation of lethal double-strand DNA breaks, triggering cell death.[4]
The following diagram illustrates the core mechanism of pefloxacin action:
The Role and Implied Mechanism of this compound
This compound is the deuterated analog of pefloxacin, where three hydrogen atoms in the N-methyl group are substituted with deuterium. While there is a lack of direct studies on the antibacterial mechanism of this compound, its primary application is as a stable isotope-labeled internal standard for the quantification of pefloxacin in biological matrices during pharmacokinetic studies.
The core bactericidal mechanism of this compound is expected to be identical to that of pefloxacin, as the deuterium substitution does not alter the pharmacophore responsible for binding to DNA gyrase and topoisomerase IV. However, the presence of deuterium can significantly impact the drug's metabolic fate due to the kinetic isotope effect (KIE) .[9][10]
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9] Pefloxacin is metabolized in the liver, primarily through N-demethylation of the piperazinyl moiety.[11][12] Since this metabolic process involves the cleavage of a C-H bond on the methyl group, the stronger C-D bond in this compound is expected to be broken at a slower rate by metabolic enzymes, such as cytochrome P450.[13]
This anticipated slower metabolism could lead to:
-
Increased half-life: this compound may persist in the body for a longer duration.
-
Higher plasma concentrations: A reduced rate of clearance could lead to higher overall drug exposure.
-
Altered metabolite profile: The formation of the N-demethylated metabolite (norfloxacin) may be reduced.
The logical relationship between deuteration and its pharmacokinetic consequences is depicted below:
Quantitative Data: In Vitro Efficacy
The in vitro activity of pefloxacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for pefloxacin against a range of clinically relevant bacteria.
Table 1: Pefloxacin MIC Data for Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.25 | 0.25 | - |
| Klebsiella pneumoniae | - | 1.0 | - |
| Enterobacter cloacae | 0.25 | 0.25 | - |
| Salmonella spp. | 0.25 | 0.25 | - |
| Shigella spp. | 0.25 | 0.25 | - |
| Proteus spp. (indole +) | 0.25 | 0.25 | - |
| Pseudomonas aeruginosa | - | 2.5 | 0.25 - 4.0 |
| Haemophilus influenzae | - | - | 0.008 - 0.06 |
| Neisseria gonorrhoeae | - | - | 0.016 - 0.12 |
| Acinetobacter spp. | - | - | 0.03 - 2.0 |
| Aeromonas spp. | - | - | 0.008 - 0.03 |
| Data compiled from multiple sources.[2][14] |
Table 2: Pefloxacin MIC Data for Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | - | 0.4 | 0.12 - 0.5 |
| Streptococcus pneumoniae | - | 4.0 | - |
| Streptococcus faecalis | - | 4.0 | - |
| Data compiled from multiple sources.[2][14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of pefloxacin and other fluoroquinolones.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Pefloxacin or test compound
-
Stop solution/loading dye (e.g., GSTEB: 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide staining solution
Procedure:
-
On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (e.g., pefloxacin dissolved in a suitable solvent like DMSO) at various concentrations to the tubes. Include a no-drug control and a no-enzyme control.
-
Dilute the DNA gyrase enzyme in Dilution Buffer to the appropriate concentration.
-
Initiate the reaction by adding the diluted enzyme to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
The workflow for this assay can be visualized as follows:
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.
Materials:
-
E. coli or S. aureus Topoisomerase IV
-
Kinetoplast DNA (kDNA) (substrate)
-
5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP)
-
Dilution Buffer
-
Pefloxacin or test compound
-
Stop solution/loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare a reaction mixture on ice containing the 5X Assay Buffer, kDNA, and sterile water.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the tubes, including appropriate controls.
-
Dilute the topoisomerase IV enzyme in Dilution Buffer.
-
Start the reaction by adding the diluted enzyme to the tubes.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Stain the gel with ethidium bromide and visualize.
-
Inhibition is indicated by the retention of kDNA in the loading well, as opposed to the migration of decatenated DNA in the no-drug control.
Conclusion
Pefloxacin is a potent bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the formation of stable ternary complexes and subsequent DNA damage. This core mechanism is shared by its deuterated analog, this compound. While this compound's primary utility is in analytical and pharmacokinetic research, the principles of the kinetic isotope effect suggest that its deuteration is likely to slow its metabolism, potentially enhancing its pharmacokinetic profile. The experimental protocols detailed herein provide a framework for the continued investigation of fluoroquinolone antibiotics and the development of new agents to combat bacterial infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]
- 5. toku-e.com [toku-e.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroquinolone-Gyrase-DNA Cleaved Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Oral Bioavailability and Plasma Disposition of Pefloxacin in Healthy Broiler Chickens [frontiersin.org]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The comparative in-vitro activity of pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Pefloxacin-d3: A Technical Guide for Research Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and purification of the deuterated internal standard, Pefloxacin-d3.
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a crucial internal standard for pharmacokinetic and metabolic studies of the fluoroquinolone antibiotic, Pefloxacin. The methodologies detailed herein are compiled from established synthetic routes and purification protocols, offering a robust framework for laboratory-scale production.
Synthesis of this compound (N-methyl-d3)
The synthesis of this compound, where the three deuterium atoms are located on the N-methyl group of the piperazine ring, is most efficiently achieved through the deuteromethylation of Norfloxacin. This method avoids the separate synthesis of deuterated 1-methylpiperazine and allows for direct incorporation of the isotopic label in the final step.
The overall synthesis can be conceptualized in two main stages:
-
Synthesis of the Quinolone Core: Preparation of the precursor, 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
-
Introduction of the Deuterated Moiety and Final Product Formation: Reaction of the quinolone core with a piperazine derivative, followed by deuteromethylation to yield this compound. A more direct route involves the reaction of a pre-formed deuterated piperazine or direct deuteromethylation of a suitable precursor like Norfloxacin.
A particularly effective method involves the direct N-methylation of Norfloxacin using deuterated reagents.
Reaction Scheme:
Experimental Protocol: Deuteromethylation of Norfloxacin
This protocol is adapted from established methods for the synthesis of Pefloxacin Mesylate, with the substitution of deuterated reagents to achieve isotopic labeling.[1]
Materials:
-
Norfloxacin
-
Solid deuterated formaldehyde (Paraformaldehyde-d2) or deuterated formaldehyde solution (e.g., 20 wt. % in D2O)
-
Deuterated formic acid (Formic acid-d2)
-
83% Ethanol solution
-
Methanesulfonic acid
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, combine deuterated formic acid and solid deuterated formaldehyde.
-
Under stirring, add Norfloxacin to the mixture in portions.
-
Slowly heat the reaction mixture to approximately 72°C and maintain reflux for 1.5 hours.
-
Increase the temperature to around 95°C and continue to reflux for an additional 6.5 hours.
-
After the reaction is complete, remove the excess deuterated formic acid and formaldehyde by distillation under reduced pressure. To aid in the removal, water can be added and co-distilled multiple times.
-
Cool the residue to 25-30°C and add 83% ethanol.
-
While stirring, add methanesulfonic acid to form the this compound mesylate salt.
-
Heat the mixture to 75°C and reflux for 1.5 hours to ensure complete salt formation.
-
Slowly cool the solution to 0-3°C to induce crystallization.
-
Collect the crude product by suction filtration.
Purification of this compound Mesylate
Purification of the synthesized this compound is critical to remove any unreacted starting materials, by-products, and non-deuterated Pefloxacin. A combination of recrystallization and chromatographic techniques is recommended to achieve high chemical and isotopic purity.
Experimental Protocol: Recrystallization
Solvent System:
-
83% Ethanol in water[1]
Procedure:
-
Dissolve the crude this compound mesylate in a minimum amount of hot 83% ethanol.
-
Add a small amount of activated carbon to the hot solution to decolorize it.
-
Heat the solution for approximately 1 hour and then filter it while hot to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then further cool to 0-3°C to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
Dry the crystals in an oven at 40°C to a constant weight.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, reversed-phase HPLC is a suitable method. The following conditions are based on established methods for Pefloxacin analysis and can be adapted for purification.
Table 1: HPLC Purification Parameters [2][3][4][5]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.025 M phosphate buffer at pH 3.2) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 277 nm |
| Injection Volume | Dependent on column loading capacity |
Procedure:
-
Dissolve the recrystallized this compound in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
Perform the HPLC separation using the specified conditions.
-
Collect the fraction corresponding to the this compound peak.
-
Remove the solvent from the collected fraction under reduced pressure to obtain the purified product.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 2: Synthesis Yield and Purity
| Parameter | Value | Reference |
| Theoretical Yield (non-deuterated) | 93.2% | [1] |
| Expected Yield (deuterated) | Similar to non-deuterated, dependent on optimization | - |
| Chemical Purity (Commercial) | ≥95% | [6] |
| Isotopic Purity (Atom % D) | 98% | [] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇D₃FN₃O₃ | [6][] |
| Molecular Weight | 336.38 g/mol | [6][] |
| CAS Number | 2733455-58-6 | [6][8] |
Analytical Characterization
Confirmation of the structure and isotopic enrichment of the synthesized this compound should be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the chemical structure. The absence or significant reduction of the N-methyl proton signal in the ¹H NMR spectrum is a key indicator of successful deuteration.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of this compound (336.38 g/mol ), differentiating it from the non-deuterated Pefloxacin (333.36 g/mol ).
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Workflow for the synthesis of this compound Mesylate.
Caption: Workflow for the purification and analysis of this compound Mesylate.
References
- 1. CN103664779A - Preparation method of pefloxacin mesylate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 8. This compound | 2733455-58-6 | AP183404 | Biosynth [biosynth.com]
Deuterated Pefloxacin: A Stable Isotope-Labeled Standard for Accurate Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled (SIL) internal standards are crucial for accurate and precise quantification in bioanalytical studies, particularly in mass spectrometry-based methods. This guide provides a comprehensive overview of deuterated pefloxacin, a SIL derivative of the fluoroquinolone antibiotic pefloxacin, and its application as an internal standard in analytical assays.
Introduction to Stable Isotope-Labeled Standards
In quantitative analysis, especially in complex matrices like plasma or urine, the use of an internal standard is essential to correct for variations in sample preparation and instrument response. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. Stable isotope-labeled standards, where one or more atoms in the molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), are considered the gold standard.[1][2] Deuterated pefloxacin (Pefloxacin-d5) serves this purpose for the quantification of pefloxacin.[3][4]
The key advantages of using a deuterated internal standard like Pefloxacin-d5 include:
-
Similar Physicochemical Properties: Deuterium substitution results in a minimal change in the chemical properties of the molecule, ensuring it co-elutes with the unlabeled analyte in chromatographic systems and exhibits similar ionization efficiency in mass spectrometry.[1]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, can be effectively compensated for by a co-eluting SIL internal standard.[2]
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample extraction, handling, and injection are minimized, leading to more reliable and reproducible results.[2]
Synthesis and Characterization of Deuterated Pefloxacin (Pefloxacin-d5)
The synthesis of Pefloxacin-d5 is a critical step in its availability as a reliable internal standard. A common synthetic route involves the introduction of deuterium atoms at stable positions within the pefloxacin molecule.[3]
Experimental Protocol: Synthesis of Pefloxacin-d5
A reported synthesis of Pefloxacin-d5 starts with 3-chloro-4-fluoroaniline.[3] The key steps are outlined below:
-
Cyclization: The starting material undergoes a cyclization reaction with diethyl ethoxymethylenemalonate (EMME).[3]
-
Deuterated Ethylation: The cyclized intermediate is then reacted with iodoethane-d5 to introduce the deuterated ethyl group.[3]
-
Hydrolysis and Piperazine Addition: The resulting ethylated intermediate is hydrolyzed and subsequently reacted with N-methylpiperazine to yield Pefloxacin-d5.[3]
The final product is then purified and characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.
Characterization Data
The following table summarizes the typical characterization data for synthesized Pefloxacin-d5.
| Parameter | Typical Value | Analytical Technique | Reference |
| Chemical Purity | 99.3% | HPLC | [3] |
| Isotopic Abundance | 99.6 atom% D | Mass Spectrometry | [3] |
| Molecular Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, MS | [3] |
Analytical Applications of Deuterated Pefloxacin
Deuterated pefloxacin is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods for the quantification of pefloxacin in various biological matrices.[5] These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.[6][7][8]
Experimental Protocol: Quantification of Pefloxacin in Human Plasma using LC-MS/MS with Deuterated Pefloxacin as an Internal Standard
This protocol provides a general workflow for the analysis of pefloxacin in human plasma.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of a working solution of deuterated pefloxacin (internal standard) at a known concentration.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific mass transitions for pefloxacin and deuterated pefloxacin.
-
-
Quantitative Data for LC-MS/MS Analysis
The following table summarizes the key parameters for a typical LC-MS/MS method for pefloxacin quantification.
| Parameter | Pefloxacin (Analyte) | Deuterated Pefloxacin (Internal Standard) |
| Precursor Ion (Q1) m/z | 334.2 | 339.2 |
| Product Ion (Q3) m/z | 290.1 | 295.1 |
| Retention Time (approx.) | 3.5 min | 3.5 min |
| Limit of Quantification (LOQ) | 0.1 ng/mL | - |
| Linear Range | 0.1 - 1000 ng/mL | - |
Note: The exact m/z values and retention times may vary depending on the specific instrumentation and chromatographic conditions used.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved, the following diagrams have been generated using the DOT language.
Caption: Synthetic route for Deuterated Pefloxacin.
Caption: LC-MS/MS workflow for pefloxacin analysis.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 3. doaj.org [doaj.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison between Radioanalysis and 19F Nuclear Magnetic Resonance Spectroscopy in the Determination of Mass Balance, Metabolism, and Distribution of Pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pefloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent pharmacokinetic study of pefloxacin, a new antibacterial agent, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Pefloxacin-d3 for Quantitative Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Pefloxacin-d3 as an internal standard for the quantitative bioanalysis of pefloxacin in biological matrices. This document outlines a detailed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it presents a summary of method validation parameters to ensure accuracy, precision, and reliability of the analytical results.
Introduction
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate quantification of pefloxacin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This compound shares identical chemical and physical properties with pefloxacin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for matrix effects and variability in the analytical process.
Experimental Protocols
This section details the materials and methodologies for the quantitative analysis of pefloxacin in plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Pefloxacin and this compound reference standards.
-
Solvents: HPLC-grade methanol, acetonitrile, and formic acid.
-
Reagents: Deionized water, control human plasma.
Sample Preparation
A protein precipitation method is employed for the extraction of pefloxacin and this compound from plasma samples.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Pefloxacin | 334.2 | 290.2 | 200 |
| This compound | 337.2 | 293.2 | 200 |
Method Validation
The bioanalytical method should be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability. The following parameters are typically assessed.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard |
| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize typical data obtained during method validation.
Table 3: Linearity of Pefloxacin in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Pefloxacin/Pefloxacin-d3) |
| 1 | 0.015 |
| 5 | 0.078 |
| 20 | 0.315 |
| 50 | 0.792 |
| 100 | 1.588 |
| 200 | 3.195 |
| 500 | 7.950 |
Table 4: Accuracy and Precision Data for Pefloxacin Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 | 10.2 |
| Low | 3 | 2.91 | 97.0 | 6.2 | 7.8 |
| Medium | 75 | 78.3 | 104.4 | 4.5 | 5.9 |
| High | 400 | 390.8 | 97.7 | 3.1 | 4.5 |
Diagrams
Caption: Bioanalytical workflow for pefloxacin quantification.
Caption: Role of this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust, sensitive, and specific method for the quantification of pefloxacin in biological matrices. The detailed experimental protocol and validation parameters outlined in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these methodologies will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.
References
The Role of Pefloxacin-d3 in Advancing Antimicrobial Resistance Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative and precise research methodologies. Pefloxacin, a broad-spectrum fluoroquinolone antibiotic, and its deuterated analog, Pefloxacin-d3, are pivotal tools in the scientific community's arsenal against resistant pathogens. This technical guide provides an in-depth exploration of the application of this compound in antimicrobial resistance studies. While this compound's primary role is as a robust internal standard for pharmacokinetic/pharmacodynamic (PK/PD) analyses, this paper also delves into the broader context of stable isotope labeling in susceptibility testing. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to effectively utilize these tools in the study of AMR.
Introduction to Pefloxacin and Antimicrobial Resistance
Pefloxacin is a synthetic fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] The rise of resistance to fluoroquinolones, including pefloxacin, poses a significant threat to their clinical efficacy. Resistance mechanisms primarily involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) and reduced intracellular drug accumulation via decreased uptake or increased efflux.
The study of antimicrobial resistance requires precise and reproducible methods to quantify antibiotic concentrations in various biological matrices and to accurately determine the susceptibility of microorganisms. This is where isotopically labeled compounds like this compound become indispensable.
This compound: An Essential Tool for Quantitative Analysis
This compound is a stable isotope-labeled version of Pefloxacin, where three hydrogen atoms have been replaced with deuterium. This subtle modification in mass does not alter its chemical properties but allows it to be distinguished from the unlabeled drug by mass spectrometry. Its primary application in antimicrobial resistance research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects, thus ensuring the accuracy and precision of the analytical method.
Role in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Understanding the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is crucial for optimizing dosing regimens to overcome resistance and prevent its emergence.[4][5] PK/PD studies in the context of AMR aim to define the drug concentrations required to effectively kill resistant strains and to identify dosing strategies that minimize the selection of resistant subpopulations.
In a typical PK/PD study investigating pefloxacin resistance, researchers would administer pefloxacin to an in vitro infection model or an animal model infected with a resistant bacterial strain. Samples (e.g., plasma, tissue) are collected over time and analyzed by LC-MS/MS to determine the concentration of pefloxacin. This compound is added to these samples during the extraction process to serve as the internal standard, enabling precise quantification.
Experimental Protocols
General Protocol for Pefloxacin Quantification in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of pefloxacin in plasma samples. Optimization of specific parameters will be required for different sample matrices and instrumentation.
Materials:
-
Pefloxacin analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Plasma samples from the study
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank plasma with known concentrations of pefloxacin.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or quality control, add 10 µL of a known concentration of this compound solution in methanol.
-
Vortex mix the samples.
-
Perform protein precipitation by adding 300 µL of ice-cold methanol or acetonitrile. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's protocol.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both pefloxacin and this compound are monitored.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of pefloxacin to this compound against the nominal concentration of the calibration standards.
-
The concentration of pefloxacin in the unknown samples is determined from the calibration curve using the measured peak area ratios.
-
Conceptual Protocol for Rapid Antimicrobial Susceptibility Testing (AST) using Deuterium Labeling
While not a direct use of this compound, this protocol illustrates the application of deuterium labeling in AMR studies, a concept closely related to the use of stable isotopes. This method can rapidly determine the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial strain.
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Deuterium oxide (D₂O)
-
Pefloxacin (or other antibiotic to be tested)
-
MALDI-TOF mass spectrometer
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial isolate overnight in standard broth.
-
Assay Setup:
-
Prepare a series of dilutions of the antibiotic in CAMHB containing a specific concentration of D₂O (e.g., 20%).
-
Inoculate each dilution with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation: Incubate the cultures for a short period (e.g., 2-4 hours) at 37°C.
-
Sample Preparation for MALDI-TOF MS:
-
Harvest the bacterial cells from each culture by centrifugation.
-
Wash the cell pellets to remove residual media.
-
Lyse the cells to release intracellular components, including newly synthesized lipids or proteins.
-
-
MALDI-TOF MS Analysis:
-
Spot the cell lysates onto a MALDI target plate and overlay with a suitable matrix.
-
Acquire mass spectra. The incorporation of deuterium will result in a mass shift in the peaks of newly synthesized biomolecules.
-
-
Data Analysis:
Quantitative Data Presentation
The following tables summarize the in vitro activity of pefloxacin against various bacterial species, providing a baseline for resistance studies.
Table 1: In-vitro Activity of Pefloxacin Against Selected Bacterial Species
| Bacterial Species | Number of Strains | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Escherichia coli | 500 | - | 0.25 | [1] |
| Pseudomonas aeruginosa | 52 | - | 2.5 | [1] |
| Staphylococcus aureus | 100 | 0.4 | 0.4 | [1] |
| Enterobacteriaceae | 360 | - | ≤0.5 | [6] |
| Serratia marcescens | - | - | 4-8 | [6] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Pefloxacin MICs in Resistant Pseudomonas aeruginosa Strains
| Strain | Description | Pefloxacin MIC (µg/mL) | Reference |
| S | Parent Isolate | 2 | [8] |
| PT1 | Post-therapy Isolate | 32 | [8] |
| PT2 | Post-therapy Isolate | 128 | [8] |
| PT2-r | In vitro subpassage of PT2 | 32 | [8] |
Visualizing Workflows and Pathways
Mechanism of Action of Pefloxacin
The following diagram illustrates the molecular mechanism of action of pefloxacin, targeting bacterial DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of Pefloxacin.
Experimental Workflow for PK/PD Studies
This diagram outlines the typical workflow for a pharmacokinetic/pharmacodynamic study utilizing this compound.
Caption: Workflow for PK/PD studies using this compound.
Logical Flow of Resistance Development
This diagram illustrates the logical progression of events leading to the development of bacterial resistance to pefloxacin.
Caption: Logical flow of Pefloxacin resistance development.
Conclusion
This compound is a critical component in the modern research framework for combating antimicrobial resistance. Its role as an internal standard in LC-MS/MS-based quantification of pefloxacin underpins the high-quality pharmacokinetic data necessary for robust PK/PD modeling. Such studies are fundamental to optimizing dosing strategies that can enhance efficacy against resistant pathogens and mitigate the further development of resistance. Furthermore, the broader application of stable isotope labeling techniques for rapid susceptibility testing holds significant promise for accelerating the diagnosis and management of bacterial infections. This technical guide provides a foundational understanding and practical protocols for researchers to leverage these powerful tools in the ongoing fight against antimicrobial resistance.
References
- 1. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of pefloxacin compared to that of quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. redemc.net [redemc.net]
- 6. Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to pefloxacin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Pefloxacin in Human Plasma using LC-MS/MS with Pefloxacin-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Pefloxacin in human plasma. The method utilizes Pefloxacin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput bioanalytical workflows. The method has been developed and validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3]
Introduction
Pefloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalysis. This protocol describes a complete workflow from sample preparation to data acquisition for the reliable quantification of Pefloxacin.
Experimental Protocols
2.1. Materials and Reagents
-
Analytes: Pefloxacin Mesylate and this compound (Internal Standard) reference standards.
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and LC-MS grade formic acid.
-
Biological Matrix: Blank human plasma (K2-EDTA).
2.2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pefloxacin and this compound by dissolving the accurately weighed reference standards in methanol.
-
Working Solutions: Prepare serial dilutions of the Pefloxacin stock solution with 50:50 (v/v) ACN:water to create calibration curve (CC) working solutions. Prepare at least four levels of QC working solutions (LOD, LQC, MQC, HQC) in a similar manner.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) ACN:water.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC samples.
2.3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix. Vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[6]
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
3.1. Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is used to achieve chromatographic separation.[7]
| Parameter | Condition |
| Column | Waters XBridge C18, 2.5 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 below |
Table 2: LC Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
3.2. Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The fragmentation of Pefloxacin typically involves losses of water (H₂O) and carbon dioxide (CO₂), and cleavage of the piperazine ring.[8][9]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Table 3: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Pefloxacin (Quantifier) | 334.2 | 290.1 | 70 V | 35 eV |
| Pefloxacin (Qualifier) | 334.2 | 219.1 | 70 V | 45 eV |
| This compound (IS) | 337.2 | 293.1 | 70 V | 35 eV |
Method Validation Summary
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[1][10]
Table 4: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 1000 ng/mL | r² ≥ 0.99 |
| LLOQ | 1.0 ng/mL | Accuracy: 80-120%, Precision: ≤20% |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -7.8% to 9.5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | CV < 15% | CV < 15% |
| Recovery | > 85% | Consistent and reproducible |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Pefloxacin quantification in plasma.
Logical Relationship for Quantification
Caption: Logic for calculating final Pefloxacin concentration.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Pefloxacin in human plasma. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis. The use of a deuterated internal standard ensures accuracy by correcting for matrix effects and variations in instrument response. This validated method is well-suited for supporting clinical and non-clinical pharmacokinetic studies.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectralabsci.com [spectralabsci.com]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes and Protocols for Fluoroquinolone Analysis Using Pefloxacin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of fluoroquinolone antibiotics in various biological matrices using Pefloxacin-d3 as an internal standard. The methodologies described are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection and quantification of veterinary drug residues.
Introduction
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in both human and veterinary medicine to treat bacterial infections. Due to their extensive use, there is a growing concern about the potential for antibiotic resistance and the presence of their residues in food products of animal origin. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food matrices to ensure consumer safety.
Accurate and reliable analytical methods are crucial for monitoring fluoroquinolone residues. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results. This compound is an ideal internal standard for the analysis of pefloxacin and other structurally related fluoroquinolones as it shares similar chemical and physical properties with the analytes of interest but has a different mass, allowing for its distinct detection by mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of selected fluoroquinolones using this compound as an internal standard. The Multiple Reaction Monitoring (MRM) transitions are essential for the selective and sensitive detection of the analytes by tandem mass spectrometry.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (Internal Standard) | 337.2 | 293.2 | 150 |
| Pefloxacin | 334.1 | 290.1 | 150 |
| Ciprofloxacin | 332.1 | 288.1 | 150 |
| Norfloxacin | 320.1 | 276.1 | 150 |
| Enrofloxacin | 360.2 | 342.2 | 150 |
| Ofloxacin | 362.1 | 318.1 | 150 |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of unlabeled pefloxacin. The exact values may need to be optimized in the user's laboratory.
Experimental Protocols
This section provides a detailed methodology for the analysis of fluoroquinolones in animal tissue (e.g., chicken muscle) using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Weigh 2 grams of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample to achieve a final concentration of 50 ng/g.
-
Extraction: Add 10 mL of acetonitrile with 1% acetic acid to the tube. Homogenize the sample using a high-speed homogenizer for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new 15 mL centrifuge tube.
-
Defatting: Add 5 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes. Discard the upper n-hexane layer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Experimental Workflow Diagram
Caption: Experimental workflow for fluoroquinolone analysis.
Signaling Pathway Diagram
While this application note focuses on an analytical method rather than a biological signaling pathway, the principles of logical flow can be represented. The following diagram illustrates the logical relationship between the analytical steps.
Caption: Logical flow for quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of fluoroquinolone residues in complex biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and pharmacokinetic studies. The methodologies can be adapted and validated for various sample types and a broader range of fluoroquinolone antibiotics.
Application Note: High-Throughput Analysis of Pefloxacin and Pefloxacin-d3 in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Pefloxacin and its deuterated internal standard, Pefloxacin-d3. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Pefloxacin in complex biological matrices.
Introduction
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate quantification of Pefloxacin in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. The deuterated internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of Pefloxacin and this compound, including detailed experimental procedures and data presentation.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Pefloxacin and this compound from plasma samples.
Materials:
-
Blank plasma
-
Pefloxacin and this compound stock solutions (1 mg/mL in methanol)
-
Working standard and quality control (QC) spiking solutions (prepared by serial dilution of stock solutions in methanol:water, 50:50, v/v)
-
Internal Standard (IS) working solution (this compound, 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Data Presentation
The following table summarizes the key quantitative data for the LC-MS/MS analysis of Pefloxacin and this compound.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Pefloxacin | 334.2 | 290.2 | 100 | 25 |
| 334.2 | 235.1 | 100 | 35 | |
| This compound | 337.2 | 293.2 | 100 | 25 |
Note: The precursor ion for Pefloxacin corresponds to its protonated molecule [M+H]⁺. The product ions are generated from the fragmentation of the precursor ion in the collision cell. The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for the LC-MS/MS analysis of Pefloxacin.
Application Note: Optimizing Mobile Phase for High-Throughput Analysis of Pefloxacin-d3 using LC-MS/MS
Introduction
Pefloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Accurate and reliable quantification of pefloxacin in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. The use of a stable isotope-labeled internal standard, such as Pefloxacin-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample preparation. A critical step in developing a robust LC-MS/MS method is the optimization of the mobile phase to achieve optimal chromatographic separation, peak shape, and sensitivity. This application note provides a detailed protocol for the systematic optimization of the mobile phase for the analysis of this compound.
Key Analytical Parameters
The primary objective of mobile phase optimization is to achieve a balance between chromatographic resolution, analysis time, and signal intensity. The key parameters to consider are:
-
Retention Time (RT): An optimal retention time ensures that the analyte elutes in a region of the chromatogram free from matrix interference and allows for a reasonable run time.
-
Peak Shape: Symmetrical, sharp peaks are essential for accurate integration and quantification.
-
Signal-to-Noise Ratio (S/N): A high S/N ratio improves the sensitivity and lowers the limit of quantification (LOQ).
-
Resolution (Rs): Adequate resolution from other components in the sample is necessary to prevent co-elution and ion suppression.
Experimental Protocols
This section details the protocols for a systematic approach to mobile phase optimization for this compound analysis using a C18 reversed-phase column.
1. Initial Screening of Organic Solvents
The first step is to evaluate the effect of different organic modifiers on the retention and peak shape of this compound. Acetonitrile and methanol are the most commonly used organic solvents in reversed-phase chromatography.
-
Protocol:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B2: Methanol with 0.1% Formic Acid
-
-
Equilibrate a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) with an initial mobile phase composition of 95% A and 5% B1.
-
Inject a standard solution of this compound.
-
Run a linear gradient from 5% to 95% B1 over 5 minutes.
-
Repeat the analysis using Mobile Phase B2 (Methanol).
-
Compare the retention times, peak shapes, and signal intensities obtained with both organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.[1]
-
2. Optimization of Mobile Phase pH
The pH of the mobile phase significantly influences the retention of ionizable compounds like pefloxacin.[2][3] Pefloxacin has two pKa values, and therefore its charge state is pH-dependent.
-
Protocol:
-
Based on the initial screening, select the more suitable organic modifier (e.g., Acetonitrile).
-
Prepare aqueous mobile phase components (Mobile Phase A) with varying pH values. Common buffers and acids used include formic acid, acetic acid, and ammonium formate.
-
For each pH, perform a gradient elution as described in the previous step.
-
Monitor the retention time and peak shape of this compound. Typically, for basic compounds like pefloxacin, a lower pH will result in earlier elution due to increased ionization.[3]
-
3. Fine-Tuning the Gradient Elution
Once the optimal organic solvent and pH are determined, the gradient profile can be optimized to achieve the desired retention time and resolution.
-
Protocol:
-
Start with a shallow gradient to identify the approximate organic solvent percentage at which this compound elutes.
-
Design a gradient that starts with a low percentage of the organic phase, ramps up to a percentage slightly above the elution concentration, holds for a short period, and then quickly ramps up to wash the column.
-
Adjust the gradient slope and duration to achieve a target retention time of 2-5 minutes for high-throughput analysis.
-
Data Presentation
The following tables summarize the expected outcomes of the mobile phase optimization experiments.
Table 1: Effect of Organic Solvent on this compound Analysis
| Organic Solvent | Retention Time (min) | Peak Asymmetry | Signal Intensity (counts) |
| Acetonitrile | 2.8 | 1.1 | 1.5 x 10^6 |
| Methanol | 3.5 | 1.4 | 1.2 x 10^6 |
Table 2: Effect of Mobile Phase pH on this compound Retention Time
| Mobile Phase A | pH | Retention Time (min) |
| 0.1% Formic Acid in Water | 2.7 | 2.8 |
| 0.025 M Phosphate Buffer | 3.2 | 3.1[4] |
| 0.1% Triethylamine Solution | 4.5 | 4.2[5] |
Table 3: Optimized Chromatographic Conditions
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B for 0.5 min, 5-95% B in 3 min, 95% B for 1 min |
| Total Run Time | 5.5 min |
Visualization of Experimental Workflow
Caption: Workflow for systematic mobile phase optimization.
Signaling Pathway (Logical Relationship)
Caption: Impact of mobile phase parameters on chromatography.
A systematic approach to mobile phase optimization is essential for developing a robust and reliable LC-MS/MS method for the analysis of this compound. By sequentially evaluating the organic solvent, mobile phase pH, and gradient conditions, it is possible to achieve optimal chromatographic performance characterized by a suitable retention time, excellent peak shape, and high sensitivity. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the field of drug analysis. The use of a C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is a good starting point for method development.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
- 6. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Pefloxacin using Pefloxacin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is associated with achieving optimal therapeutic concentrations, making Therapeutic Drug Monitoring (TDM) a critical tool for personalizing dosage regimens. TDM helps to maximize efficacy while minimizing the risk of concentration-dependent toxicity. This document provides a detailed protocol for the quantitative analysis of pefloxacin in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with Pefloxacin-d3 serving as the stable isotope-labeled internal standard.
Physicochemical Properties
A summary of the key physicochemical properties of Pefloxacin and its deuterated internal standard, this compound, is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Pefloxacin | C₁₇H₂₀FN₃O₃ | 333.36 |
| This compound | C₁₇H₁₇D₃FN₃O₃ | 336.38 |
Experimental Protocols
Materials and Reagents
-
Pefloxacin mesylate reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required.
Preparation of Stock and Working Solutions
-
Pefloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pefloxacin mesylate in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the pefloxacin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared by diluting the IS stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of pefloxacin.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
Table 3: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 4 |
Table 4: MRM Transitions for Pefloxacin and this compound
Based on the common fragmentation patterns of fluoroquinolones, which often involve the loss of water (H₂O) and carbon dioxide (CO₂), the following MRM transitions are proposed.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Pefloxacin | 334.15 | 316.15 ([M+H - H₂O]⁺) | 20 |
| 334.15 | 289.15 ([M+H - COOH]⁺) | 25 | |
| This compound | 337.17 | 319.17 ([M+H - H₂O]⁺) | 20 |
| 337.17 | 292.17 ([M+H - COOH]⁺) | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Method Validation
The analytical method should be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation. The key parameters to be assessed are summarized in Table 5.
Table 5: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Selectivity and Specificity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Visualizations
Experimental Workflow
Application Note: Quantification of Pefloxacin in Biological Matrices using a Validated HPLC Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pefloxacin in various biological matrices, including plasma, urine, and tissue. To ensure accuracy and precision, a deuterated internal standard, Pefloxacin-d3, is utilized. The described protocol includes detailed steps for sample preparation, chromatographic conditions, and data analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Pefloxacin concentrations.
Introduction
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[2][3] Accurate quantification of Pefloxacin in biological samples is therefore essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[3] This application note provides a detailed protocol for the determination of Pefloxacin in plasma, urine, and tissue homogenates using HPLC with UV detection, incorporating this compound as an internal standard for enhanced accuracy.
Experimental Protocols
Materials and Reagents
-
Pefloxacin mesylate reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium hydroxide (analytical grade)
-
Water (deionized or HPLC grade)
-
Biological matrix (plasma, urine, or tissue homogenate)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Sample Preparation: Plasma
A protein precipitation method is employed for the extraction of Pefloxacin from plasma samples.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Sample Preparation: Urine
Urine samples require a dilution step prior to analysis.
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of deionized water.
-
To 100 µL of the diluted urine, add 20 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Vortex and inject 20 µL into the HPLC system.
Sample Preparation: Tissue
Tissue samples are first homogenized to ensure efficient extraction.
-
Weigh approximately 100 mg of tissue and homogenize in 500 µL of deionized water.
-
To 200 µL of the tissue homogenate, add 20 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Follow steps 3-7 as described in the plasma sample preparation protocol.
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.025 M phosphoric acid (pH adjusted to 2.9 with potassium hydroxide) in a ratio of 13:87 (v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Detection Wavelength: 275 nm[4]
-
Column Temperature: Ambient
Method Validation
The analytical method should be validated according to international guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: The method demonstrated linearity over a concentration range of 0.125 to 12 µg/mL with a correlation coefficient (R²) of 0.9987.[4][5]
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.125 µg/mL.[5]
-
Accuracy and Precision: The intra-day and inter-day precision (RSD) were found to be within acceptable limits (typically <15%). The accuracy was reported to be between 100.09% and 100.72%.[5]
-
Recovery: The mean absolute recovery of Pefloxacin from plasma was in the range of 90.92% to 98.59%.[4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Pefloxacin in various biological matrices from different studies.
Table 1: Pharmacokinetic Parameters of Pefloxacin in Human Plasma
| Parameter | Value | Reference |
| Cmax (µg/mL) | 4.68 ± 0.25 | [5] |
| Tmax (h) | 1.82 ± 0.17 | [5] |
| AUC₀-∞ (µg·h/mL) | 67.36 ± 3.17 | [5] |
| t₁/₂ (h) | 7.95 ± 0.33 | [5] |
Table 2: Pefloxacin Concentrations in Human Plasma and Epiploic Fat after a Single 400 mg Intravenous Dose
| Time (min) | Plasma Concentration (µg/mL ± SD) | Epiploic Fat Concentration (µg/g ± SD) |
| 30 | 4.9 ± 1.1 | 1.5 ± 0.5 |
| 60 | 4.2 ± 0.9 | 1.4 ± 0.5 |
| 90 | 3.8 ± 0.8 | 1.3 ± 0.4 |
| 120 | 3.4 ± 0.7 | 1.2 ± 0.4 |
| 150 | 3.0 ± 0.6 | 1.1 ± 0.3 |
Adapted from data presented in a study on Pefloxacin concentrations as surgical prophylaxis.
Table 3: Urinary Excretion of Pefloxacin and its Metabolites after a 400 mg Oral Dose in Healthy Volunteers
| Compound | 24h Urinary Recovery (% of dose) |
| Pefloxacin | 8.0% |
| Norfloxacin (metabolite) | 12.0% |
| Pefloxacin N-oxide (metabolite) | 13.1% |
Data from a study on the pharmacokinetics and tissue penetration of orally administered Pefloxacin.[6]
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of Pefloxacin in biological matrices.
Caption: Experimental workflow for Pefloxacin quantification.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for quantifying Pefloxacin in various biological matrices. The use of a deuterated internal standard, this compound, ensures high precision and mitigates matrix effects. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized quantitative data, make this a valuable resource for researchers in pharmacology, drug development, and clinical science. This method can be readily implemented in a laboratory setting for routine analysis of Pefloxacin, contributing to a better understanding of its pharmacokinetic properties.
References
- 1. Pefloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
- 6. Pharmacokinetics and tissue penetration of orally administered pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Residue Analysis of Pefloxacin using Pefloxacin-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of pefloxacin residues in food and environmental samples using Pefloxacin-d3 as an internal standard. The methodologies described herein are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace analysis.
Introduction
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic used in both human and veterinary medicine. Its potential for accumulation in the food chain and the environment necessitates sensitive and reliable analytical methods for monitoring its residues. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of pefloxacin in various matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |
| Pefloxacin | Plasma | HPLC-UV | 31.25 | 125 | [1][2] |
| Pefloxacin | Fish Meat Powder | ID-LC/MS/MS | 0.1 - 3.8 | 0.2 - 6.3 | [3] |
| Pefloxacin | Human Plasma | HPLC-UV | 50 | - | [4] |
| Fluoroquinolones | Water | LC-MS/MS | 0.16 - 1.76 (ng/L) | - | [5] |
Table 2: Recovery and Precision Data for Pefloxacin Analysis
| Matrix | Spiking Level | Recovery (%) | RSD (%) | Method | Reference |
| Fish Meat Powder | 50, 100, 200 µg/kg | 60.7 - 116.0 | < 7.4 | ID-LC/MS/MS | [3] |
| Human Plasma | 70%, 100%, 130% | 100.09 - 100.72 | 0.36 - 0.76 | HPLC-UV | [1] |
| Aquatic Products | 2 - 13,122 µg/kg | 97.1 - 106 | < 2.14 | LC-MS/MS | [6] |
Experimental Protocols
Sample Preparation: Food Matrix (e.g., Fish Tissue)
This protocol is a general guideline and may require optimization for different food matrices.
Objective: To extract pefloxacin and the this compound internal standard from fish tissue and prepare a clean extract for LC-MS/MS analysis.
Materials:
-
Homogenized fish tissue
-
This compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Weigh 2.0 ± 0.1 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Re-extract the pellet with another 10 mL of acetonitrile, vortex, and centrifuge as before.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Add 5 mL of ultrapure water to the concentrated extract.
-
SPE Clean-up:
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Environmental Water Sample
Objective: To extract and concentrate pefloxacin and this compound from a water sample.
Materials:
-
Water sample
-
This compound internal standard solution
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Vacuum manifold for SPE
Procedure:
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.
-
Spike the filtered water sample with a known amount of this compound internal standard solution.
-
Adjust the pH of the sample to approximately 3 with formic acid.
-
SPE Extraction:
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Pefloxacin | 334.2 | 290.1 | 316.1 | Optimized for instrument |
| This compound | 337.2 | 293.1 | 319.1 | Optimized for instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Visualizations
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma [ijbms.mums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Pefloxacin-d3 in ESI-MS
Welcome to the technical support center for troubleshooting ion suppression issues related to the use of Pefloxacin-d3 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common problems encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte or internal standard is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4] When using this compound as an internal standard for the quantification of Pefloxacin, ion suppression can lead to inaccurate results if the suppression affects the analyte and the internal standard to different extents.[1]
Q2: My this compound signal is unexpectedly low or variable. What are the likely causes?
A2: A low or variable signal for this compound can be attributed to several factors:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound.[5][6] Phospholipids are common culprits in biological samples.[5][7]
-
Competition for Ionization: High concentrations of the analyte (Pefloxacin) or other co-eluting compounds can compete with this compound for the available charge in the ESI source, leading to suppression.[1][4][8]
-
Mobile Phase Composition: Certain mobile phase additives, such as trifluoroacetic acid (TFA), are known to cause significant ion suppression.[1][8] Non-volatile buffers (e.g., phosphate buffers) should also be avoided.[8][9]
-
Instrumental Issues: A contaminated ion source, incorrect ESI source parameters (e.g., spray voltage, gas flow), or a clogged nebulizer can all lead to poor signal intensity.[10][11]
Q3: How can I experimentally confirm that ion suppression is affecting my this compound signal?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[1][12]
Q4: What are the best strategies to mitigate ion suppression for this compound?
A4: Several strategies can be employed to reduce or eliminate ion suppression:
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the interfering matrix components. This can be achieved by changing the gradient, mobile phase composition, or using a different stationary phase.[1][5]
-
Sample Preparation: Implement a more rigorous sample clean-up procedure to remove matrix interferences before LC-MS analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation.[2][5][9]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[1][2]
-
Optimization of MS Parameters: Fine-tuning ESI source parameters, such as nebulizer gas flow and temperature, can sometimes help to minimize ion suppression.[11]
-
Use of a Different Ionization Source: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it is often less susceptible to matrix effects than ESI.[1][2][13]
Q5: Can the choice of mobile phase additives impact the this compound signal?
A5: Absolutely. The choice and concentration of mobile phase additives are critical.
-
Acidic Modifiers: For positive ion mode ESI, formic acid is generally preferred over trifluoroacetic acid (TFA) as TFA is a strong ion-pairing agent and can cause significant signal suppression.[1][8]
-
Buffers: Avoid non-volatile buffers like phosphates. Volatile buffers such as ammonium formate or ammonium acetate are more suitable for MS applications.[8]
-
Concentration: Use the lowest effective concentration of any additive to minimize potential ion suppression.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
This guide outlines the steps to determine if and to what extent ion suppression is affecting your this compound signal.
Objective: To quantify the degree of ion suppression on the this compound internal standard.
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a pure solvent mixture to a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol. Spike this compound into the extracted matrix to the same final concentration as in Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method, acquiring the signal for this compound.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpret the results:
Data Presentation:
| Sample Set | Description | Mean Peak Area of this compound | Matrix Effect (%) |
| Set A | This compound in neat solution | 1,500,000 | N/A |
| Set B | This compound in extracted blank plasma | 750,000 | 50% |
| Conclusion | A 50% matrix effect indicates significant ion suppression. |
Troubleshooting Workflow:
Caption: Workflow for diagnosing ion suppression.
Guide 2: Mitigating Ion Suppression through Method Optimization
This guide provides a systematic approach to reducing ion suppression once it has been identified.
Objective: To optimize the analytical method to minimize the impact of ion suppression on this compound.
Experimental Protocols:
A. Chromatographic Optimization:
-
Gradient Modification:
-
Increase the initial aqueous portion of the gradient to allow for the elution of highly polar interfering compounds before this compound.
-
Lengthen the gradient to improve the separation between this compound and co-eluting matrix components.
-
-
Column Chemistry:
-
Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter selectivity.
-
Consider using a smaller particle size column for improved resolution.
-
B. Sample Preparation Enhancement:
-
Compare Extraction Techniques:
-
If currently using protein precipitation (PPT), evaluate solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
For SPE, test different sorbents (e.g., mixed-mode, polymeric) to find the one that most effectively removes phospholipids and other interferences.
-
-
Phospholipid Removal:
-
Incorporate a phospholipid removal plate or column into your sample preparation workflow.
-
Data Presentation:
| Optimization Strategy | This compound Peak Area | Matrix Effect (%) | Conclusion |
| Original Method (PPT) | 750,000 | 50% | Significant Suppression |
| Optimized Gradient | 1,100,000 | 73% | Improvement, still some suppression |
| SPE (Mixed-Mode) | 1,425,000 | 95% | Suppression significantly reduced |
| LLE (MTBE) | 1,350,000 | 90% | Effective, but less than SPE |
Logical Relationship Diagram:
Caption: Strategies to mitigate ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ovid.com [ovid.com]
- 6. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Pefloxacin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Pefloxacin using its deuterated internal standard, Pefloxacin-d3. The focus is on addressing and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS) in the bioanalysis of Pefloxacin?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its chemical structure and physicochemical properties are nearly identical to the analyte, Pefloxacin. The primary purpose of using a SIL-IS is to compensate for variability during sample preparation and analysis. This includes variations in extraction recovery, injection volume, and, most importantly, matrix effects.[1][2] Because this compound co-elutes with Pefloxacin and behaves similarly in the ion source of the mass spectrometer, it can effectively normalize fluctuations in the analytical signal caused by matrix components, leading to more accurate and precise quantification.[2]
Q2: What are matrix effects and how do they impact the bioanalysis of Pefloxacin?
A2: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting components from the biological matrix (e.g., plasma, urine).[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results.[3] In the bioanalysis of Pefloxacin, endogenous substances like phospholipids from plasma can co-elute and interfere with the ionization of Pefloxacin, compromising the reliability of the assay.
Q3: Can this compound perfectly correct for all matrix effects?
A3: While this compound is the gold standard for internal standards, it may not always perfectly correct for matrix effects.[4] In some cases, differential matrix effects can occur where the matrix components affect the ionization of the analyte and the deuterated internal standard to slightly different extents.[4] This can be due to subtle differences in chromatographic retention times between the analyte and the IS, especially in regions of steep matrix effect gradients.[4] Therefore, a thorough validation of the bioanalytical method is crucial to assess the extent of matrix effects and the effectiveness of the internal standard in correcting for them.
Q4: What are the common sample preparation techniques to minimize matrix effects for Pefloxacin analysis in plasma?
A4: Common sample preparation techniques aim to remove interfering matrix components while efficiently extracting the analyte. For Pefloxacin analysis in plasma, the most frequently used methods are:
-
Protein Precipitation (PPT): This is a simple and fast technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[5][6] While effective at removing a large portion of proteins, it may not sufficiently remove other matrix components like phospholipids, which are a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in a much cleaner sample extract.[7]
The choice of technique depends on the required sensitivity, throughput, and the complexity of the matrix.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in analyte response (Pefloxacin) but stable IS response (this compound) | Inconsistent matrix effects that disproportionately affect the analyte. This could be due to a slight chromatographic separation between Pefloxacin and this compound, with the analyte eluting in a region of more variable ion suppression. | 1. Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to ensure co-elution of Pefloxacin and this compound. Even minor shifts in retention time can lead to differential matrix effects. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like SPE to remove a wider range of interfering matrix components. 3. Evaluate Different Lots of Matrix: Assess matrix effects using at least six different sources of the biological matrix to ensure the method is robust. |
| Both analyte and IS signals are suppressed or enhanced, but the analyte/IS ratio is inconsistent | Significant and variable matrix effects that are not being adequately compensated for by the internal standard. This points to severe differential matrix effects. | 1. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions of significant ion suppression or enhancement in the chromatogram. Adjust the chromatography to move the analyte and IS peaks away from these regions. 2. Dilute the Sample Extract: Diluting the final sample extract with the initial mobile phase can reduce the concentration of matrix components being introduced into the mass spectrometer, thereby lessening the matrix effect. |
| Poor peak shape for Pefloxacin and/or this compound (e.g., tailing, fronting) | Co-eluting interfering substances, column degradation, or inappropriate mobile phase pH. | 1. Check for Contamination: Ensure the LC system is clean. Inject a blank solvent to check for carryover. 2. Evaluate Column Performance: Verify the column's performance by injecting a standard solution. If the peak shape is still poor, the column may need to be replaced. 3. Optimize Mobile Phase: Adjust the pH of the mobile phase. For fluoroquinolones, a slightly acidic mobile phase often improves peak shape. |
| Low recovery of Pefloxacin and this compound during sample preparation | Inefficient extraction from the biological matrix. | 1. Optimize Extraction Solvent: If using LLE or PPT, experiment with different organic solvents or solvent mixtures. 2. Adjust pH: The extraction efficiency of Pefloxacin can be pH-dependent. Adjust the pH of the sample before extraction to optimize recovery. 3. Optimize SPE Protocol: If using SPE, evaluate different sorbents, wash solutions, and elution solvents to maximize recovery. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the analysis of Pefloxacin in plasma due to its simplicity and high throughput.
-
Spiking: To 100 µL of blank plasma, add the Pefloxacin working standard solution. For study samples, use 100 µL of the collected plasma.
-
Internal Standard Addition: Add 20 µL of this compound working solution (e.g., at a concentration of 500 ng/mL) to all samples (calibration standards, quality controls, and unknown samples).
-
Precipitation: Add 400 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (example):
-
Pefloxacin: Q1/Q3 (e.g., 334.2 -> 290.1)
-
This compound: Q1/Q3 (e.g., 337.2 -> 293.1) (Note: These transitions should be optimized on your specific instrument)
-
Quantitative Data Summary
The following tables present hypothetical but representative data for a bioanalytical method validation for Pefloxacin using this compound, illustrating the expected outcomes when matrix effects are effectively managed.
Table 1: Matrix Factor Assessment
The matrix factor (MF) is calculated to assess the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The use of an internal standard is designed to normalize these effects.
| Analyte | Matrix Source | Mean Peak Area (Analyte in Post-Extracted Blank) | Mean Peak Area (Analyte in Solvent) | Matrix Factor (MF) | IS-Normalized MF |
| Pefloxacin | Plasma Lot 1 | 85,000 | 100,000 | 0.85 | 1.01 |
| Pefloxacin | Plasma Lot 2 | 82,000 | 100,000 | 0.82 | 0.99 |
| Pefloxacin | Plasma Lot 3 | 88,000 | 100,000 | 0.88 | 1.03 |
| This compound | Plasma Lot 1 | 84,000 | 99,000 | 0.85 | - |
| This compound | Plasma Lot 2 | 83,000 | 99,000 | 0.84 | - |
| This compound | Plasma Lot 3 | 86,000 | 99,000 | 0.87 | - |
As shown in the table, while there is some ion suppression (MF < 1), the IS-Normalized Matrix Factor is close to 1, indicating that this compound effectively compensates for the matrix effect.
Table 2: Recovery and Process Efficiency
| Analyte | Concentration (ng/mL) | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Recovery (%) | Process Efficiency (%) |
| Pefloxacin | 5 | 78,000 | 85,000 | 91.8 | 78.0 |
| Pefloxacin | 500 | 7,900,000 | 8,600,000 | 91.9 | 75.4 |
| This compound | 500 | 8,000,000 | 8,700,000 | 92.0 | 76.4 |
This table demonstrates consistent recovery and process efficiency across the concentration range for both the analyte and the internal standard.
Visualizations
Caption: Workflow for Pefloxacin Bioanalysis.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Peak Shape of Pefloxacin-d3 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Pefloxacin-d3, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for this compound?
A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions are a retention mechanism separate from the primary reversed-phase interaction, leading to a distorted peak shape.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor. At a low pH (e.g., below 3), the silanol groups on the column are protonated (Si-OH) and less likely to interact with the protonated basic this compound molecule through ion-exchange, which can reduce peak tailing.[3][4][5] Conversely, at a pH close to the pKa of this compound, you may observe peak broadening or splitting due to the presence of both ionized and non-ionized forms of the analyte.[6]
Q3: Can the choice of organic modifier in the mobile phase impact peak shape?
A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile is generally preferred as it is less viscous and often provides better peak efficiency. However, methanol can sometimes offer different selectivity and may suppress hydrophobic interactions more effectively. The choice can be compound-specific, and it is worth evaluating both during method development.
Q4: What role does the buffer in the mobile phase play in improving peak shape?
A4: A buffer is essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and consistent peak shapes, especially for ionizable compounds like this compound.[1][7] A stable pH prevents fluctuations in the ionization state of both the analyte and the residual silanols on the stationary phase.[6]
Troubleshooting Guide for Peak Shape Issues
This guide provides a systematic approach to diagnosing and resolving common peak shape problems with this compound.
Issue 1: Peak Tailing
Is your this compound peak asymmetrical with a pronounced tail?
Peak tailing is a common issue for basic compounds like this compound. The primary cause is often secondary interactions with the stationary phase.
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Detailed Steps:
-
Evaluate Mobile Phase pH: The pH of the mobile phase is the most critical parameter to control.
-
Action: Ensure your mobile phase contains a buffer (e.g., phosphate, formate, or acetate) at a concentration of 20-30 mM.[7] The pH should be measured in the aqueous portion before mixing with the organic solvent.
-
Recommendation: For basic compounds like this compound, a low pH (e.g., 2.5 - 3.0) is often effective. This protonates the silanol groups, minimizing their interaction with the positively charged analyte.[3][5]
-
-
Use a Competing Base: Adding a small amount of a basic compound to the mobile phase can help to saturate the active silanol sites.
-
Action: Add a competing amine, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%.[8] This will preferentially interact with the silanol groups, improving the peak shape of this compound.
-
-
Column Selection: Not all C18 columns are the same. The quality of the silica and the end-capping can have a significant impact.
Issue 2: Broad or Split Peaks
Is your this compound peak wider than expected or appearing as two or more peaks?
This can be caused by a variety of factors, from on-column issues to extra-column effects.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and fronting.
-
Action: Reduce the injection volume or the concentration of the sample and re-inject.
-
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase.
-
Action: Ideally, dissolve your sample in the mobile phase. If a stronger solvent is used, ensure the injection volume is small to avoid peak distortion.[9]
-
-
Inspect the Column and System for Voids or Blockages: A void at the head of the column or a partially blocked frit can cause peak splitting.[2][10]
-
Action: Disconnect the column and check the system pressure. If the pressure is normal without the column, the issue may be with the column itself. Try back-flushing the column (if permitted by the manufacturer) or replacing the inlet frit.[2]
-
-
Evaluate Mobile Phase pH relative to pKa: Operating too close to the analyte's pKa can result in two forms of the analyte being present, leading to peak distortion.[6]
-
Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound.
-
Experimental Protocols & Data
Illustrative HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required for your specific application and instrumentation.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a modern, end-capped column is recommended).
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 25 mM solution of phosphoric acid in HPLC-grade water. Adjust the pH to 2.9 with potassium hydroxide solution.[11][12]
-
Organic Phase: Acetonitrile.
-
Final Mobile Phase: Mix the aqueous and organic phases in an 87:13 (v/v) ratio.[11][12] Filter through a 0.45 µm membrane filter and degas.
-
-
Instrument Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentration.
-
Data Presentation: Impact of Mobile Phase Additives
The following table summarizes the effect of different mobile phase conditions on the peak shape of fluoroquinolones, which is applicable to this compound.
| Mobile Phase Composition | Observation | Probable Reason | Reference |
| Phosphate Buffer:Acetonitrile (pH not specified) | Peak tailing observed | Uncontrolled pH leading to silanol interactions. | [13] |
| 0.025 M Phosphoric Acid:Acetonitrile (pH 2.9) | Good resolution and peak shape | Low pH suppresses silanol ionization. | [11][12] |
| Phosphate Buffer with Triethylamine (pH 8.0) | Improved resolution and peak symmetry | Triethylamine acts as a competing base, masking silanol sites. | [8] |
| 0.025 M Disodium Hydrogen Phosphate:Acetonitrile (pH 3.3) | Sharp, well-defined symmetrical peak | Optimized buffer and pH for minimizing secondary interactions. | [13] |
Visualizations
Effect of pH on this compound and Silanol Groups
Caption: The effect of mobile phase pH on the interaction between this compound and silanol groups.
General Experimental Workflow
Caption: A standard workflow for the HPLC analysis of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. mastelf.com [mastelf.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma [journals.mums.ac.ir]
- 13. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Pefloxacin-d3 internal standard signal variability and instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pefloxacin-d3 as an internal standard in their analytical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is there a sudden or drastic drop in the this compound signal intensity?
A sudden drop in the internal standard signal can compromise the accuracy of your quantitative analysis. Several factors could be at play:
-
Sample Preparation Issues: Inconsistent extraction recovery between samples can lead to variability in the final concentration of this compound. Review your sample preparation protocol for any inconsistencies in reagent addition, mixing, or phase separation.
-
Injection Errors: Autosampler malfunctions, such as air bubbles in the syringe or incorrect injection volume, can lead to a lower amount of the internal standard being introduced into the system.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[1][2][3][4] This is a common phenomenon in LC-MS/MS analysis of complex biological matrices.
-
Instability in Solution: this compound may degrade in the prepared working solution, especially if stored improperly or for an extended period.
Troubleshooting Steps:
-
Verify Instrument Performance: Inject a freshly prepared standard solution of this compound directly into the mass spectrometer to confirm that the instrument is functioning correctly.
-
Evaluate Sample Matrix: To check for matrix effects, perform a post-extraction spiking experiment. Compare the signal of this compound in a clean solvent with the signal in an extracted blank matrix spiked with the same concentration of the internal standard.
-
Review Autosampler Performance: Visually inspect the autosampler for air bubbles and ensure the correct injection volume is programmed. Run a series of blank injections to check for carryover.
-
Prepare Fresh Solutions: Prepare a new stock and working solution of this compound to rule out degradation of the internal standard.
Q2: What is causing high variability or inconsistent peak areas for this compound across a sample batch?
Inconsistent peak areas for an internal standard can negate its purpose of correcting for analytical variability. The following could be contributing factors:
-
Inhomogeneous Samples: If the internal standard is not uniformly distributed throughout the sample before extraction, it can lead to variable concentrations in the final extract. Ensure thorough vortexing or mixing after adding the this compound solution to each sample.
-
Inconsistent Sample Preparation: Variations in any step of the sample preparation workflow, such as extraction time, pH adjustment, or solvent volumes, can lead to inconsistent recovery of the internal standard.
-
Chromatographic Issues: Poor peak shape, peak splitting, or shifts in retention time can all contribute to inconsistent peak area integration. This may be due to column degradation, an inappropriate mobile phase, or a partially clogged LC system.
-
Matrix Effects: As mentioned previously, differential matrix effects between samples can lead to variability in signal intensity.[1][2][3][4]
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q3: What are the optimal storage conditions for this compound stock and working solutions?
Proper storage is crucial to maintain the integrity of your internal standard.
-
Stock Solutions: this compound stock solutions, typically prepared in a solvent like methanol or DMSO, should be stored at -20°C or colder in tightly sealed, light-protected containers. Under these conditions, the stock solution is generally stable for several months.
-
Working Solutions: The stability of working solutions depends on the solvent and the concentration. It is best practice to prepare fresh working solutions daily. If storage is necessary, they should be kept at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles.
Q4: What is the known stability of Pefloxacin under different conditions?
While specific stability data for this compound is not extensively published, studies on Pefloxacin provide valuable insights into its stability profile. Pefloxacin has been found to degrade significantly under acidic and oxidative conditions, as well as in the presence of light.[5][6] Mild degradation occurs in alkaline conditions, and the drug is relatively stable to dry heat.[5][6]
Quantitative Stability Data for Pefloxacin under Oxidative Stress
| Temperature | Incubation Time | Degradation (%) |
| 40°C | 336 hours | 14.81 |
| 50°C | 96 hours | 11.63 |
| 60°C | 60 hours | 24.67 |
| Data from a study on the oxidation of Pefloxacin by 4,4′-azobis(4-cyanopentanoic acid) (ACVA).[7] |
Q5: What are the potential degradation pathways for Pefloxacin?
Understanding the degradation pathways can help in troubleshooting and identifying potential interferences. The degradation of fluoroquinolones like Pefloxacin can occur at the piperazine ring and the quinolone core. Common degradation reactions include oxidation, and cleavage of the piperazine ring.[7][8][9][10]
Experimental Protocols
This section provides detailed methodologies for the preparation and use of this compound as an internal standard.
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once fully dissolved, bring the solution to volume with methanol.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Transfer the stock solution to a labeled, amber glass vial and store at -20°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer an appropriate volume of the stock solution to a volumetric flask. For example, to prepare a 1 µg/mL working solution, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with the desired solvent (e.g., mobile phase or a solvent compatible with your sample matrix).
-
Mix the solution thoroughly.
-
Prepare this working solution fresh daily if possible.
-
Protocol 2: Sample Preparation using this compound Internal Standard (Example for Plasma)
Materials:
-
Plasma sample
-
This compound working solution (e.g., 1 µg/mL)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Pipette a known volume of the plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a precise volume of the this compound working solution (e.g., 10 µL of 1 µg/mL solution) to the plasma sample.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Add the protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study of oxidation of ciprofloxacin and pefloxacin by ACVA : identification of degradation products by mass spectrometry and bioautographic evaluation of antibacterial activity [ruj.uj.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor recovery of Pefloxacin-d3 during sample extraction
Welcome to the technical support center for Pefloxacin-d3 sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
This compound is a deuterated form of Pefloxacin, a fluoroquinolone antibiotic. It is commonly used as an internal standard (IS) in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Pefloxacin, it co-elutes and experiences similar matrix effects, allowing for accurate correction of any analyte loss during sample preparation and analysis.[1][2]
Q2: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for efficient extraction.[3][4][5]
-
Inappropriate Extraction Technique: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the sample matrix and desired cleanliness of the extract.
-
Incorrect Solvent Selection: The polarity and composition of washing and elution solvents in SPE, or the extraction solvent in LLE, must be optimized.[6][7]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process and suppress or enhance the analytical signal.[1]
-
Procedural Errors: Inadequate vortexing, improper flow rates during SPE, or incomplete phase separation in LLE can all lead to analyte loss.[5][8]
Q3: How do the physicochemical properties of this compound influence its extraction?
Pefloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is highly pH-dependent.[3] It is more soluble in acidic and basic solutions compared to neutral pH. Understanding its pKa values is key to optimizing extraction:
-
At a pH below its acidic pKa, the molecule is positively charged.
-
At a pH above its basic pKa, it is negatively charged.
-
At a pH between its pKa values (the isoelectric point), it exists as a zwitterion with low solubility in aqueous solutions.
This behavior is fundamental to developing effective SPE and LLE methods.
Troubleshooting Guides
Issue 1: Low Recovery of this compound using Solid-Phase Extraction (SPE)
Potential Causes and Troubleshooting Steps:
-
Suboptimal pH of the Sample and Solvents:
-
Troubleshooting: Adjust the pH of the sample to ensure this compound is in a charged state to retain it on an ion-exchange sorbent or in a neutral state for retention on a reversed-phase sorbent. For elution, the pH should be adjusted to neutralize the charge and/or increase its solubility in the elution solvent.[5]
-
-
Inappropriate SPE Sorbent:
-
Troubleshooting: For this compound, a mixed-mode cation exchange or a reversed-phase sorbent is often effective. If recovery is low, consider testing a different sorbent type. Polymeric sorbents can offer higher binding capacity and stability across a wider pH range.
-
-
Inefficient Elution:
-
Troubleshooting: Increase the volume of the elution solvent or try a stronger solvent. Adding a small percentage of a modifier like formic acid or ammonia to the elution solvent can significantly improve recovery by altering the charge state of this compound.[9] Introducing a "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also enhance recovery.[7][8]
-
-
High Flow Rate:
-
Incomplete Sorbent Conditioning/Equilibration:
-
Troubleshooting: Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions. This step is crucial for consistent and high recovery.
-
Issue 2: Low Recovery of this compound using Liquid-Liquid Extraction (LLE)
Potential Causes and Troubleshooting Steps:
-
Incorrect pH of the Aqueous Phase:
-
Troubleshooting: Adjust the pH of the sample to neutralize this compound, thereby increasing its partitioning into the organic solvent. For effective extraction of fluoroquinolones, a pH around 7.0 is often optimal.[5]
-
-
Inappropriate Organic Solvent:
-
Troubleshooting: The choice of organic solvent is critical. A solvent that is immiscible with the aqueous phase and has a high affinity for this compound should be used. Consider trying solvents of different polarities (e.g., ethyl acetate, dichloromethane, or a mixture thereof).
-
-
Insufficient Mixing/Phase Contact:
-
Troubleshooting: Ensure vigorous vortexing for an adequate amount of time to maximize the surface area between the aqueous and organic phases, allowing for efficient partitioning of the analyte.
-
-
Emulsion Formation:
-
Troubleshooting: Emulsions can form at the interface of the two phases, trapping the analyte and leading to poor recovery. To break up emulsions, try centrifugation at a higher speed, adding a small amount of salt, or heating/cooling the sample.
-
-
Salting-Out Effect:
-
Troubleshooting: Adding a salt (e.g., ammonium sulfate) to the aqueous phase can increase the partitioning of this compound into the organic phase by reducing its solubility in the aqueous layer.[10]
-
Issue 3: High Variability in this compound Recovery
Potential Causes and Troubleshooting Steps:
-
Inconsistent Procedural Steps:
-
Troubleshooting: Ensure all experimental parameters, such as solvent volumes, vortexing times, and incubation periods, are kept consistent across all samples. Automation of the extraction process can help minimize variability.
-
-
Matrix Effects:
-
Troubleshooting: Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects. The use of a stable isotope-labeled internal standard like this compound should compensate for this variability.[1][2] If variability persists, a more rigorous sample clean-up procedure may be necessary.
-
-
Analyte Adsorption:
-
Troubleshooting: this compound may adsorb to the surface of plasticware. Using low-adsorption tubes or pre-rinsing tubes with a solution containing the analyte can help mitigate this issue.
-
Data on Pefloxacin/Fluoroquinolone Extraction Recovery
The following table summarizes recovery data for fluoroquinolones from various studies to provide a reference for expected recovery rates under different conditions.
| Analyte | Matrix | Extraction Method | Key Parameters | Recovery (%) | Reference |
| Fluoroquinolones | Water | In-syringe SPE | Carboxylated cattail fiber sorbent, pH 7 | 71.3 - 80.9 | [5] |
| Norfloxacin, Ciprofloxacin, Enrofloxacin | Milk | SPE | Oasis HLB cartridge, 20% ACN in 0.5% formic acid elution | 44 - 104 | [9] |
| Fluoroquinolones | Water | IS-SPE | Carboxylated cattail, pH 7 | 83.8 - 111.7 | [5] |
| Vitamin D3 | Milk | SALLE | Acetonitrile, Ammonium sulfate | 94.4 - 113.5 | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sorbent Selection: Mixed-mode cation exchange or Oasis HLB cartridge.
-
Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer at the desired pH (e.g., phosphate buffer pH 7).
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% phosphoric acid.
-
Vortex and centrifuge to precipitate proteins.
-
Load the supernatant onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonia in methanol).
-
Consider a soak step of 2-5 minutes before elution.[7]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 0.5 mL of plasma, add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH.
-
Addition of Organic Solvent: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Influence of pH on this compound's charge state and extraction.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. promochrom.com [promochrom.com]
- 9. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 10. Salting-out assisted liquid-liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Deuterated Internal Standards in Quantitative Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for deuterated internal standards in quantitative analysis. This guide is designed to provide direct, actionable advice for the common challenges encountered during experimental work. Browse our frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards?
The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with protons from the solvent or matrix, leading to a loss of the isotopic label.[1][2] This is particularly common for deuterium labels on heteroatoms (like -OH, -NH) or on carbons adjacent to carbonyl groups.[1]
-
Purity Concerns: The presence of unlabeled analyte in the deuterated internal standard can lead to artificially inflated measurements of the analyte's concentration.[1] It is crucial to use standards with high isotopic enrichment (≥98%) and chemical purity (>99%).[3][4]
-
Chromatographic Shifts (Isotope Effect): The replacement of hydrogen with deuterium can alter the physicochemical properties of a molecule, such as its lipophilicity.[5] This can cause the deuterated internal standard to have a slightly different retention time than the native analyte, a phenomenon known as the deuterium isotope effect.[5]
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, matrix components can cause ion suppression or enhancement that affects the analyte and the internal standard differently, especially if they do not co-elute perfectly.[6][7][8]
-
Stability and Storage Issues: Improper handling and storage, such as in acidic or basic solutions, can compromise the stability of deuterated standards.[9]
Q2: Why does my deuterated internal standard have a different retention time than my analyte?
This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's properties, most notably its lipophilicity.[5] In reversed-phase chromatography, a deuterated compound may elute slightly earlier than its non-deuterated counterpart. This shift in retention time can lead to differential matrix effects, as the analyte and internal standard experience different co-eluting matrix components that can suppress or enhance their ionization.[6]
Q3: What is "back-exchange" and how can I prevent it?
Back-exchange is the in-solution exchange of deuterium atoms on the internal standard with protons from the surrounding environment (e.g., solvent, sample matrix).[1][2][10] This leads to a decrease in the signal of the deuterated standard and can compromise the accuracy of quantification.
Prevention Strategies:
-
Labeling Position: Choose internal standards where the deuterium labels are placed on chemically stable, non-exchangeable positions. Avoid labels on heteroatoms like oxygen and nitrogen.[1][4]
-
Solvent and pH Control: Avoid storing or processing deuterated standards in acidic or basic solutions, which can catalyze the exchange.[9][11]
-
Sample Handling: Minimize the exposure of the standard to atmospheric moisture.[10]
-
Method Development: During method development, assess the stability of the deuterated internal standard in the analytical matrix and conditions.
Q4: How do I assess the purity of my deuterated internal standard?
The purity of a deuterated internal standard has two critical aspects: chemical purity and isotopic enrichment.
-
Chemical Purity: This refers to the absence of any chemical impurities other than the deuterated compound itself. It can be assessed using standard analytical techniques like HPLC-UV or high-resolution mass spectrometry.
-
Isotopic Enrichment: This refers to the percentage of the internal standard that is appropriately labeled with deuterium, and the absence of the unlabeled analyte. This is typically determined by the manufacturer using mass spectrometry and should be stated on the certificate of analysis. For reliable results, isotopic enrichment should be ≥98%.[3][4] You can verify this by analyzing a high-concentration solution of the internal standard and checking for the presence of the unlabeled analyte's mass signal.
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results.
This is a common and multifaceted problem. The following workflow can help you systematically troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent quantitative results.
Problem 2: The peak area of the deuterated internal standard is highly variable across samples.
High variability in the internal standard's peak area often points to issues with sample preparation, stability, or matrix effects.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the internal standard is added precisely and consistently to every sample and standard. Use calibrated pipettes and vortex thoroughly. Inconsistent sample extraction can also lead to variability.
-
Investigate Back-Exchange: Analyze a sample immediately after adding the internal standard and then again after the typical sample processing and wait time. A significant decrease in the internal standard's peak area over time suggests back-exchange.
-
Assess Matrix Effects: Perform a post-extraction addition experiment.
-
Extract a blank matrix sample.
-
Spike the internal standard into the extracted blank matrix and also into a clean solvent at the same concentration.
-
A significant difference in the peak area between the two samples indicates ion suppression or enhancement from the matrix.
-
Quantitative Data Summary: Impact of Matrix on Internal Standard Signal
The following table illustrates how different matrices can affect the peak area of deuterated internal standards. The matrix effect is calculated as the ratio of the peak area in the matrix to the peak area in a clean solvent (e.g., water).[12]
| Internal Standard | Matrix | Matrix Effect (Peak Area Ratio) | Indication |
| Deuterated Analyte A | Plasma | 0.75 | Ion Suppression |
| Deuterated Analyte B | Urine | 1.20 | Ion Enhancement |
| Deuterated Analyte C | Salt Solution | 0.98 | Minimal Matrix Effect |
Key Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement of the analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the initial mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Ideally, the ME for the analyte and the internal standard should be very similar. Significant differences suggest differential matrix effects.
Protocol 2: Assessment of Deuterated Internal Standard Stability (Back-Exchange)
Objective: To evaluate the stability of the deuterium label on the internal standard in the sample matrix and processing conditions.
Methodology:
-
Spike the deuterated internal standard into the sample matrix (e.g., plasma, urine).
-
Incubate the sample under conditions that mimic the entire sample preparation and analysis workflow (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).
-
Analyze the sample at different time points (e.g., t=0, t=2h, t=4h, t=24h).
-
Monitor the peak area ratio of the deuterated internal standard to a stable, non-isotopically labeled compound spiked at the same time (if available), or simply monitor the absolute peak area of the deuterated standard.
-
Simultaneously monitor for an increase in the peak area of the corresponding unlabeled analyte, which would indicate the loss of deuterium from the internal standard.
Interpretation: A significant and progressive decrease in the deuterated internal standard's signal, potentially accompanied by an increase in the unlabeled analyte's signal, indicates instability and back-exchange. For example, a 28% increase in the nonlabeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.
Logical Relationships and Workflows
The selection and validation of a deuterated internal standard is a critical part of method development. The following diagram illustrates the key considerations and their relationships.
Caption: Key considerations for selecting and validating a deuterated IS.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Optimizing injection volume for Pefloxacin-d3 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize the injection volume for your Pefloxacin-d3 analysis.
Troubleshooting Guide
Q1: I'm observing poor peak shapes (fronting, tailing, or splitting) after increasing the injection volume. What should I do?
A1: Poor peak shapes at higher injection volumes are often due to solvent mismatch or column overload. Here’s a step-by-step troubleshooting guide:
-
Verify Solvent Composition: Ensure the sample solvent is as close as possible to the initial mobile phase composition. A stronger sample solvent can cause peak distortion.
-
Reduce Injection Volume: Decrease the injection volume incrementally to see if the peak shape improves. This helps determine if you are overloading the column.
-
Check for Column Contamination: A contaminated column or a partially plugged frit can lead to split peaks.[1] Flush the column or try replacing it with a new one.
-
Investigate Extra-Column Effects: Poor connections or excessive tubing volume outside the column can contribute to peak broadening.[1]
The following workflow can help diagnose the cause of poor peak shapes:
Caption: A logical workflow for troubleshooting poor peak shapes.
Q2: My system pressure increases significantly when I inject a larger volume. What could be the cause?
A2: An increase in system pressure upon injection can indicate a few issues:
-
Particulate Matter: Your sample may contain particulates that are clogging the column inlet frit or the in-line filter.[1]
-
Sample Precipitation: The sample may be precipitating in the mobile phase. This can happen if the sample solvent is not fully miscible with the mobile phase.
-
Injector Malfunction: Debris from the injector rotor seal could be causing a blockage.[1]
To address this, filter all samples and standards before analysis and ensure your mobile phases are freshly prepared and degassed.[1] If the problem persists, systematic checking of system components (bypassing the column, then the injector) can help isolate the source of the blockage.
Q3: I'm not seeing a proportional increase in peak area with an increased injection volume. Why is this happening?
A3: While a larger injection volume should ideally lead to a proportionally larger peak area, several factors can affect this relationship:
-
Detector Saturation: The mass spectrometer detector may be saturated at higher concentrations. Dilute your sample and re-inject to see if linearity is restored.
-
Ion Suppression: Matrix components in your sample can interfere with the ionization of this compound in the ion source, leading to a non-linear response.[2][3] Improving sample clean-up using techniques like solid-phase extraction (SPE) can mitigate this.[2]
-
Poor Peak Integration: Distorted peak shapes at higher volumes can lead to inaccurate integration by the software. Manually review the peak integration to ensure it is correct.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for this compound analysis?
A1: A typical starting injection volume for LC-MS/MS analysis is in the range of 5-20 µL. The optimal volume will depend on your sample concentration, the sensitivity of your instrument, and the column dimensions.
Q2: How does injection volume affect the peak area and shape?
A2: Generally, increasing the injection volume leads to a proportional increase in the peak area, which can improve the signal-to-noise ratio for low-concentration samples.[4] However, injecting too large a volume can lead to peak broadening or distortion, especially if the sample solvent is stronger than the mobile phase.[1]
The following table summarizes the expected effect of increasing injection volume on peak area, based on a study on multi-class antibiotic analysis.
| Injection Volume (µL) | Relative Peak Area Increase |
| 10 to 50 | ~5-fold |
| 50 to 100 | ~2-fold |
| 10 to 100 | ~10-fold |
This data is illustrative and based on a study analyzing multiple antibiotics; results for this compound may vary.[4]
Q3: What are the key parameters to consider when developing a method for this compound analysis?
A3: Key parameters for developing a robust this compound analysis method include:
-
Column Chemistry: A C18 reversed-phase column is commonly used for the analysis of fluoroquinolones like pefloxacin.[5][6]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with an acid modifier (e.g., formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[5][6][7][8] Acidic mobile phases are often used to promote protonation for positive ion mode mass spectrometry.[2]
-
Flow Rate: Flow rates are typically in the range of 0.2-1.0 mL/min, depending on the column dimensions.[5][6][7][8]
-
Detection: Pefloxacin is typically detected by UV at around 275-277 nm or by mass spectrometry.[5][6][7][8] For this compound, mass spectrometry is required to differentiate it from unlabeled pefloxacin.
Experimental Protocols
Protocol: Optimizing Injection Volume for this compound Analysis
This protocol outlines a general procedure for determining the optimal injection volume for this compound analysis by LC-MS/MS.
-
Prepare a Standard Solution: Prepare a standard solution of this compound in a solvent that is compatible with your initial mobile phase conditions. A typical concentration might be in the range of 100-1000 ng/mL.
-
Set Up the LC-MS/MS System:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Set up the mass spectrometer with the appropriate ionization source parameters and MRM transitions for this compound.
-
-
Perform a Series of Injections:
-
Start with a low injection volume (e.g., 2 µL).
-
Incrementally increase the injection volume (e.g., 2, 5, 10, 15, 20 µL).
-
Inject each volume in triplicate to assess reproducibility.
-
-
Evaluate the Data:
-
For each injection volume, record the peak area, peak height, retention time, and peak width at half-height.
-
Plot the peak area versus the injection volume to assess linearity.
-
Visually inspect the chromatograms for any signs of peak shape deterioration.
-
-
Determine the Optimal Injection Volume: The optimal injection volume will be the highest volume that provides a linear response and maintains good peak shape and reproducibility.
The following diagram illustrates the experimental workflow for injection volume optimization.
References
- 1. agilent.com [agilent.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous analysis of multi-class antibiotics in bottled water using large-volume direct-injection LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR ANALYSIS OF PEFLOXACIN IN BULK DRUG AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma [ijbms.mums.ac.ir]
Selecting the appropriate LC column for Pefloxacin-d3 separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) column and developing a robust method for the separation of pefloxacin and its deuterated analog, pefloxacin-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating pefloxacin from this compound?
The primary challenge lies in the high structural similarity between pefloxacin and its deuterated isotopologue, this compound. These compounds have nearly identical chemical and physical properties, resulting in very similar retention behaviors on a chromatographic column. The separation relies on the subtle "chromatographic isotope effect," where the presence of deuterium can slightly alter the molecule's interaction with the stationary phase, often leading to a slightly earlier elution for the deuterated compound in reversed-phase chromatography.[1][2][3] Achieving baseline separation of these closely eluting peaks requires a highly efficient chromatographic system and carefully optimized conditions.
Q2: Which type of LC column is most suitable for separating pefloxacin and this compound?
Based on the chemical properties of pefloxacin, a reversed-phase C18 column is the most recommended starting point.[4][5][6] Pefloxacin is a moderately polar compound, and C18 columns provide the necessary hydrophobic interactions for retention and separation. To maximize the chances of resolving the isotopic pair, a high-efficiency column is crucial.
Key C18 Column Recommendations:
-
Particle Size: Opt for columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 2.5-3 µm for HPLC) to increase the number of theoretical plates and enhance peak efficiency.[7]
-
Column Length: A longer column (e.g., 150 mm or 250 mm) will provide more surface area for interaction, increasing the potential for separation between closely eluting peaks.[7]
-
Pore Size: A standard pore size of 100-120 Å is generally suitable for small molecules like pefloxacin.
Q3: What are the recommended mobile phase conditions for this separation?
A typical mobile phase for pefloxacin analysis consists of a mixture of acetonitrile and an aqueous buffer.[4][6][8]
-
Organic Solvent: Acetonitrile is the most common organic modifier for the analysis of fluoroquinolones.
-
Aqueous Buffer: A phosphate buffer at an acidic pH (typically between 2.5 and 3.5) is recommended. Pefloxacin has a pKa value around 5.55 for its carboxylic acid group and 7.01 for the piperazine nitrogen.[1] Maintaining the mobile phase pH below the pKa of the carboxylic acid will ensure it is in its neutral form, leading to better retention and peak shape on a reversed-phase column.
-
Isocratic vs. Gradient Elution: For separating closely eluting isotopologues, an isocratic elution with a carefully optimized mobile phase composition is often preferred to maximize resolution.
Q4: What detection method is appropriate for pefloxacin and this compound?
UV detection is a suitable and commonly used method for the analysis of pefloxacin. The maximum absorbance wavelengths for pefloxacin are around 277-280 nm.[5][9] A photodiode array (PDA) detector can be beneficial for confirming peak purity. Mass spectrometry (MS) can also be used for detection and is particularly useful for confirming the identity of the deuterated and non-deuterated compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of pefloxacin and this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution or Poor Resolution | Insufficient column efficiency. | - Use a column with a smaller particle size (e.g., < 3 µm).- Increase the column length (e.g., from 150 mm to 250 mm).[7] |
| Mobile phase composition is not optimal. | - Fine-tune the organic solvent percentage: A lower percentage of acetonitrile will increase retention times and may improve separation. Adjust in small increments (e.g., 0.5-1%).- Optimize the buffer pH and concentration: Ensure the pH is stable and in the optimal range (2.5-3.5). | |
| Flow rate is too high. | - Reduce the flow rate to increase the interaction time with the stationary phase.[7] | |
| Poor Peak Shape (Tailing or Fronting) | pH of the mobile phase is close to the analyte's pKa. | - Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of pefloxacin (pKa ~5.55 and 7.01).[1] For reversed-phase, a pH of 2.5-3.5 is recommended. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | - Consider a column with end-capping to minimize interactions with residual silanols. | |
| Inconsistent Retention Times | Inadequate column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. |
| Fluctuations in temperature. | - Use a column oven to maintain a constant and controlled temperature. | |
| Mobile phase preparation issues. | - Prepare fresh mobile phase daily and ensure accurate composition. |
Experimental Protocol: Method Development for this compound Separation
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of pefloxacin and this compound.
1. Initial Column and Mobile Phase Selection:
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient (for scouting): 10-90% B over 20 minutes to determine the approximate elution composition.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 277 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
2. Optimization of Isocratic Conditions:
-
From the initial scouting gradient, determine the percentage of acetonitrile at which pefloxacin elutes.
-
Prepare an isocratic mobile phase with a slightly lower acetonitrile concentration than the elution percentage from the gradient run (e.g., if elution occurred at 25% acetonitrile, start with 22-23%).
-
Inject a mixture of pefloxacin and this compound and observe the resolution.
-
Systematically adjust the acetonitrile concentration in small increments (e.g., ±0.5%) to maximize the resolution between the two peaks.
-
If baseline separation is not achieved, consider further optimization steps.
3. Further Optimization (if necessary):
-
Column Efficiency: If resolution is still insufficient, switch to a column with a smaller particle size (e.g., 2.5 µm or sub-2 µm) or a longer column (250 mm).
-
Temperature: Investigate the effect of temperature on the separation. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention. Evaluate temperatures between 25 °C and 40 °C.
-
Buffer Concentration: Vary the concentration of the phosphoric acid (e.g., 0.05% to 0.2%) to see its effect on peak shape and selectivity.
4. Method Validation:
Once a suitable separation is achieved, validate the method according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Physicochemical Properties of Pefloxacin
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀FN₃O₃ | [10] |
| Molecular Weight | 333.36 g/mol | [10] |
| pKa (Strongest Acidic) | 5.55 | [1] |
| pKa (Strongest Basic) | 7.01 | [1] |
| logP | 0.2 | [1] |
| Water Solubility | 1.23 mg/mL | [1] |
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 277 nm |
| Injection Volume | 5 µL |
Visualizations
Caption: Workflow for LC column selection and method development for this compound separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 4. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Pefloxacin-d3 response optimization in different mass spectrometers
Welcome to the Technical Support Center for Pefloxacin-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the response of this compound in different mass spectrometers.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Pefloxacin and this compound?
A1: For Pefloxacin, the protonated molecule [M+H]⁺ is observed at m/z 334.1. Common product ions result from the fragmentation of the piperazine ring and loss of neutral molecules. For this compound, the precursor ion is shifted by +3 Da to m/z 337.1 due to the three deuterium atoms on the N-methyl group. The corresponding product ions will also show this +3 Da shift if the deuterated methyl group is retained in the fragment.
Q2: Why am I observing a poor signal response for this compound?
A2: A poor signal response for this compound can be attributed to several factors:
-
Suboptimal Ionization Source Parameters: The temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage are critical for efficient ionization. These parameters should be optimized specifically for this compound.
-
Incorrect MRM Transitions: Ensure that the selected precursor and product ions are correct and that the collision energy is optimized for the specific instrument being used.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can mitigate these effects.
-
Mobile Phase Composition: The pH and organic modifier composition of the mobile phase can significantly impact ionization efficiency. For fluoroquinolones, acidic mobile phases containing formic acid are commonly used to promote protonation and enhance the signal in positive ion mode.
Q3: My this compound internal standard is showing high variability. What are the possible causes?
A3: High variability in the internal standard response can compromise the accuracy of your results.[1] Potential causes include:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls.
-
Analyte-Internal Standard Co-elution Issues: While this compound is a stable isotope-labeled internal standard and should co-elute with Pefloxacin, chromatographic issues can cause slight retention time shifts, leading to differential matrix effects.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to variable signal intensity.
-
Degradation of this compound: Although generally stable, improper storage or handling of the internal standard solution could lead to degradation.
Q4: Can I use the same LC method for Pefloxacin and this compound?
A4: Yes, a significant advantage of using a stable isotope-labeled internal standard like this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte.[2] Therefore, the same liquid chromatography method can be used for both compounds, and they should exhibit very similar retention times.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound (e.g., 337.1 -> 293.1). Optimize source parameters including ion spray voltage, source temperature, and gas flows. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest product ion intensity. |
| Poor Ionization | Adjust the mobile phase pH. An acidic mobile phase (e.g., with 0.1% formic acid) generally yields a better response for fluoroquinolones in positive ESI mode. |
| Sample Matrix Interference | Implement or optimize a sample clean-up procedure such as SPE or LLE to remove interfering matrix components. |
| Clogged LC or MS System | Perform system maintenance, including cleaning the ion source and checking for blockages in the LC flow path. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Spiking | Use a calibrated pipette and ensure the internal standard is added consistently to every sample and standard. Vortex or mix thoroughly after addition. |
| Chromatographic Inconsistencies | Check for retention time shifts. If observed, investigate the LC column's health, mobile phase preparation, and pump performance. |
| Ion Suppression/Enhancement | Dilute the sample to reduce the concentration of matrix components. Evaluate the matrix effect by comparing the this compound response in a neat solution versus a post-extraction spiked matrix sample. |
| Instrument Contamination | Clean the ion source and run system suitability tests to ensure consistent instrument performance. |
Experimental Protocols
Protocol 1: this compound Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the mobile phase (e.g., 0.1% formic acid in 50:50 acetonitrile:water). This working solution can be used for infusion or for spiking into samples.
Protocol 2: LC-MS/MS Method for Pefloxacin and this compound
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 30 psi.
-
Nebulizer Gas (GS1): 50 psi.
-
Auxiliary Gas (GS2): 50 psi.
-
Quantitative Data
Table 1: Example MRM Transitions and Collision Energies for Pefloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pefloxacin | 334.1 | 290.1 | 25 |
| Pefloxacin | 334.1 | 233.1 | 35 |
| This compound | 337.1 | 293.1 | 25 |
| This compound | 337.1 | 233.1 | 35 |
Note: Optimal collision energies can vary between different mass spectrometer models and should be determined empirically.
Table 2: Comparison of LC-MS/MS Method Performance for Fluoroquinolone Analysis on Different Mass Spectrometers
| Parameter | Triple Quadrupole (e.g., Sciex API 4000) | Q-TOF (e.g., Agilent 6545) | Ion Trap (e.g., Thermo LTQ) |
| Primary Application | Targeted Quantification | High-Resolution Screening & Quantification | Qualitative Analysis & Structural Elucidation |
| Typical Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Low ng/mL | ng/mL range |
| Selectivity | High (with MRM) | Very High (with accurate mass) | Moderate |
| Robustness for Routine Analysis | High | Moderate | Moderate |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Pefloxacin-d3 as an Internal Standard for Bioequivalence Studies
In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of drug candidates in biological matrices is paramount. For fluoroquinolone antibiotics like pefloxacin, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice due to its high sensitivity and selectivity. The validity of LC-MS/MS data, however, hinges on the appropriate use of an internal standard (IS) to correct for variability during sample processing and analysis.
This guide provides a comprehensive validation of Pefloxacin-d3 as the optimal internal standard for the bioanalysis of pefloxacin. We will compare its theoretical advantages against commonly used structural analog internal standards, supported by a compilation of experimental data from published bioanalytical methods.
The Superiority of a Deuterated Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction to ionization—without interfering with its measurement. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS/MS bioanalysis.[1]
Key Advantages of this compound:
-
Co-elution with Analyte: this compound is chemically identical to pefloxacin, ensuring it chromatographically co-elutes. This is crucial for accurately compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[1]
-
Similar Extraction Recovery: Having nearly identical physicochemical properties, this compound exhibits the same extraction efficiency from the biological matrix as the parent drug.
-
Correction for Ionization Variability: It effectively normalizes variations in instrument response and ionization efficiency, which can fluctuate between samples and over the course of an analytical run.[1]
In contrast, structural analogs or non-related compounds, while sometimes used, may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, potentially leading to assay bias and less reliable data.[1]
Comparative Analysis of Bioanalytical Method Validation
While a dedicated validation study for this compound is not publicly available, we can establish its expected performance by comparing validation parameters from published methods for pefloxacin that utilize other internal standards. The data clearly shows that methods employing any well-chosen internal standard can achieve the stringent requirements for bioanalytical validation. However, the use of a deuterated standard like this compound provides an additional layer of robustness and is the preferred choice to mitigate risks associated with matrix effects.
Table 1: Comparison of Validation Parameters for Pefloxacin Quantification
| Parameter | Method 1: Gatifloxacin as IS[2][3] | Method 2: Acebutolol as IS[4] | Method 3: Acetaminophen as IS[5] |
| Analytical Technique | HPLC-UV | HPLC-Fluorescence | RP-HPLC-UV |
| Matrix | Human Plasma | Human Serum | Human Plasma |
| Linearity Range | 0.05 - 10 mg/L | 0.05 - 10 mg/L (approx.) | 0.125 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.9987 |
| Limit of Quantification (LOQ) | 0.05 mg/L | 50 ng/mL | 0.125 µg/mL |
| Intra-day Precision (%CV) | < 13% | 1.3 - 4.4% | 0.38 - 0.91% |
| Inter-day Precision (%CV) | < 13% | 1.1 - 5.9% | 0.74 - 0.85% |
| Accuracy / Trueness | < 13% | Recovery: 105.5% | 100.09 - 100.72% |
This table demonstrates that validated methods for pefloxacin exist using non-ideal internal standards. A method utilizing this compound would be expected to meet or exceed these performance metrics, particularly in terms of precision and accuracy, due to its superior ability to correct for analytical variability.
Experimental Protocols
Below is a representative, detailed protocol for a bioanalytical LC-MS/MS method for the quantification of pefloxacin in human plasma, incorporating this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples to thaw to room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix each tube for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Linearly increase to 95% B over 3.0 minutes.
-
Hold at 95% B for 1.0 minute.
-
Return to 5% B in 0.1 minutes.
-
Equilibrate for 0.9 minutes.
-
(Total run time: 5.0 minutes)
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pefloxacin: m/z 334.2 → 290.1
-
This compound: m/z 337.2 → 293.1 (Note: These transitions are predictive and should be optimized during method development).
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Experimental Workflow for Bioanalysis
The following diagram outlines the logical flow of a typical bioanalytical study sample analysis using this compound.
Pefloxacin Mechanism of Action
Pefloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication, leading to bacterial cell death.[4][7][9]
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of levofloxacin, pefloxacin, ciprofloxacin and moxifloxacin in microvolumes of human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of pefloxacin and its main active metabolite in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Concentrations of Pefloxacin in Plasma and Tissue after Administration as Surgical Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Methods: Spotlight on Pefloxacin-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and reproducibility of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of analytical methods for the fluoroquinolone antibiotic, pefloxacin, with a focus on the use of its deuterated counterpart, Pefloxacin-d3, as an internal standard.
In bioanalytical method development and validation, an internal standard (IS) is a compound of known concentration added to samples to correct for the variability in the analytical procedure.[1] Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard.[2] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential matrix effects and procedural losses.[2]
This guide will delve into the performance of analytical methods utilizing this compound and compare them with alternatives that employ other internal standards, such as structural analogs.
Comparative Performance of Internal Standards
The following tables summarize the performance of various analytical methods for the determination of pefloxacin and other fluoroquinolones, highlighting the internal standard used and key validation parameters.
Table 1: Performance Characteristics of an HPLC Method for Pefloxacin Analysis
| Parameter | Performance |
| Internal Standard | Acetaminophen[3] |
| Linearity Range | 0.125 - 12 µg/mL (R² = 0.9987)[3] |
| Limit of Detection (LOD) | 0.03125 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.125 µg/mL[3] |
| Intra-day Precision (RSD) | 0.376 - 0.9056%[3] |
| Inter-day Precision (RSD) | 0.739 - 0.853%[3] |
| Accuracy | 100.09 - 100.72%[3] |
Table 2: Performance of an LC-MS/MS Method for Fluoroquinolone Analysis
| Parameter | Performance |
| Internal Standard | (±)-Ofloxacin-d3[4] |
| Method Quantification Limits | 0.2 - 50 ng/L[4] |
| Accuracy | 61.4 - 122% in wastewater, 73.4 - 119% in surface water[4] |
| Precision (RSD) | < 13.6%[4] |
Table 3: Internal Standards Used in a Multi-Fluoroquinolone LC-MS/MS Method
| Analyte | Internal Standard |
| Ofloxacin | Norfloxacin-d5[5] |
| Norfloxacin | Norfloxacin-d5[5] |
| Ciprofloxacin | Ciprofloxacin-d8[5] |
| Enrofloxacin | Ciprofloxacin-d8[5] |
| Difloxacin | Ciprofloxacin-d8[5] |
| Sparfloxacin | Ciprofloxacin-d8[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: HPLC-UV Analysis of Pefloxacin in Human Plasma
This method utilizes acetaminophen as an internal standard.[3]
-
Sample Preparation:
-
To 1 mL of plasma, add a known concentration of acetaminophen as the internal standard.
-
Precipitate proteins by adding an appropriate volume of a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
Protocol 2: On-line SPE-Chiral LC-MS/MS for Fluoroquinolone Enantiomers
This method employs (±)-Ofloxacin-d3 as an internal standard for the analysis of various fluoroquinolones.[4]
-
On-line Solid-Phase Extraction (SPE):
-
Water samples are directly injected into the system.
-
Analytes and the internal standard are trapped and concentrated on an SPE cartridge.
-
Interfering substances are washed away.
-
The retained analytes are then eluted from the SPE cartridge directly onto the analytical column.
-
-
LC-MS/MS Conditions:
-
Analytical Column: Chiral column for enantiomeric separation.
-
Mobile Phase: A gradient of ammonium formate/formic acid in water and an organic solvent.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4]
-
Visualizing the Workflow
To better understand the processes involved in bioanalytical method validation and analysis, the following diagrams illustrate key workflows.
References
A Comparative Guide to Pefloxacin-d3 and Ciprofloxacin-d8 as Internal Standards in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. These internal standards, which are chemically identical to the analyte but mass-shifted, effectively compensate for variations in sample preparation, chromatography, and ionization. This guide provides an objective comparison of two commonly employed deuterated internal standards for the analysis of fluoroquinolone antibiotics: Pefloxacin-d3 and Ciprofloxacin-d8.
Principle of Deuterated Internal Standards
Deuterated internal standards co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns in the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical process can be normalized, leading to enhanced precision and accuracy.
Performance Comparison: this compound vs. Ciprofloxacin-d8
Table 1: Summary of Analytical Performance Data for Ciprofloxacin-d8 as an Internal Standard for Ciprofloxacin Quantification
| Parameter | Reported Performance | Citation |
| Linearity (r²) | ≥ 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL - 100 ng/mL | [1] |
| Intra-day Precision (% CV) | 3.37 - 12.60% | [2] |
| Inter-day Precision (% CV) | Not explicitly stated, but method met FDA guidelines | [1] |
| Intra-day Accuracy (%) | 87.25 - 114% | [2] |
| Inter-day Accuracy (%) | Not explicitly stated, but method met FDA guidelines | [1] |
| Recovery (%) | Not explicitly stated, assumed to be consistent and compensated for by IS |
Table 2: Summary of Analytical Performance Data for Pefloxacin Analysis (Adaptable for this compound Internal Standard)
| Parameter | Reported Performance | Citation |
| Linearity (r²) | 0.9987 | [3] |
| Lower Limit of Quantification (LOQ) | 0.125 µg/mL (125 ng/mL) | [3] |
| Intra-day Precision (% RSD) | 0.376 - 0.9056% | [3] |
| Inter-day Precision (% RSD) | 0.739 - 0.853% | [3] |
| Accuracy (%) | 100.09 - 100.72% | [3] |
| Recovery (%) | 105.5% (for pefloxacin) | [4] |
Note: The data for pefloxacin analysis in Table 2 was obtained using a non-deuterated internal standard (acetaminophen or acebutolol). However, it provides a strong indication of the performance achievable for pefloxacin quantification. The use of this compound as an internal standard would be expected to yield comparable or superior performance in terms of precision and accuracy due to better compensation for matrix effects and variability.
Experimental Protocols
Experimental Protocol 1: Quantification of Ciprofloxacin in Mouse Plasma, Urine, and Tissue Homogenates using Ciprofloxacin-d8 as an Internal Standard[1]
1. Sample Preparation:
-
To 20 µL of plasma or 30 µL of urine/tissue homogenate, add 10 µL of Ciprofloxacin-d8 internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 5 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Ciprofloxacin: m/z 332.1 → 230.8
-
Ciprofloxacin-d8: m/z 340.1 → 296.1
-
Experimental Protocol 2: Proposed Method for Quantification of Pefloxacin in Human Plasma using this compound as an Internal Standard (Adapted from[3][4])
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for injection.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.025 M phosphoric acid solution (pH adjusted to 2.9 with KOH) and acetonitrile (e.g., 87:13 v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
Proposed MRM Transitions:
-
Pefloxacin: m/z 334.2 → 290.1 (fragmentation may need optimization)
-
This compound: m/z 337.2 → 293.1 (fragmentation may need optimization)
-
Visualizations
Caption: Experimental workflow for Ciprofloxacin analysis.
References
- 1. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pefloxacin and its main active metabolite in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison for Pefloxacin Quantification Utilizing Pefloxacin-d3 as an Internal Standard
This guide provides a comparative overview of analytical methods for the quantification of Pefloxacin, with a specific focus on the application of Pefloxacin-d3 as an internal standard. The data presented is a synthesis from various validated methods to offer a representative inter-laboratory performance comparison. This document is intended for researchers, scientists, and drug development professionals to facilitate standardized and accurate measurement of Pefloxacin in various matrices.
Data Presentation: Comparative Performance of Pefloxacin Quantification
The following table summarizes the performance characteristics of different analytical methods for Pefloxacin quantification. While a direct inter-laboratory study using this compound was not found in the public domain, this table compiles typical validation parameters from various studies to simulate a comparative landscape. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of quantification, especially when using mass spectrometry-based methods.
| Parameter | Laboratory A (LC-MS/MS) | Laboratory B (HPLC-UV) | Laboratory C (LC-MS/MS) |
| Internal Standard | This compound (assumed) | Acetaminophen[1] | Ciprofloxacin-d8[2] |
| Linearity Range | 0.05 - 10 mg/L[3][4] | 0.125 - 12 µg/mL[1] | 0.5 - 32 mg/L[2] |
| Correlation Coefficient (r²) | >0.995 | 0.9987[1] | >0.99 |
| Intra-day Precision (%RSD) | < 13%[3] | 0.38 - 0.91[1] | < 15% |
| Inter-day Precision (%RSD) | < 13%[3] | 0.74 - 0.85[1] | < 15% |
| Accuracy/Recovery (%) | 87 - 113% | 100.09 - 100.72%[1] | 90 - 110%[5] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L[3][4] | 0.125 µg/mL[1] | 0.5 mg/L[2] |
| Matrix | Human Plasma[3][4] | Human Plasma[1] | Human Plasma[2] |
Experimental Protocols
A detailed methodology for the quantification of Pefloxacin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard is provided below. This protocol is a composite based on best practices from various validated methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 200 µL of methanol/formic acid (99.9/0.1, v/v) to precipitate proteins[2].
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C[2].
-
Dilute the supernatant 1:4 with a mixture of water/formic acid (99.9/0.1, v/v) before injection[2].
2. Liquid Chromatography (LC)
-
LC System: UltiMate 3000RS or equivalent[2].
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size, thermostatted at 40°C[2].
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[2].
-
Mobile Phase B: 0.1% formic acid in acetonitrile[2].
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 2% B for 1.5 minutes, increase linearly to 50% B in 3.5 minutes, then increase to 100% B in 1 minute, hold for 2 minutes, and then return to initial conditions for re-equilibration[2].
-
Injection Volume: 5 µL[2].
3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: Q Exactive Focus Hybrid Quadrupole-Orbitrap or equivalent triple quadrupole mass spectrometer[2].
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pefloxacin: Precursor Ion > Product Ion (Specific m/z values to be determined during method development).
-
This compound: Precursor Ion > Product Ion (Specific m/z values to be determined during method development).
-
-
Data Analysis: The concentration of Pefloxacin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Mandatory Visualizations
Experimental Workflow for Pefloxacin Quantification
Caption: Workflow for Pefloxacin quantification using LC-MS/MS.
Logical Relationship of an Inter-Laboratory Comparison Study
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Simultaneous quantification of levofloxacin, pefloxacin, ciprofloxacin and moxifloxacin in microvolumes of human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Pefloxacin-d3: Enhancing Accuracy and Precision in Quantitative Assays
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative bioanalysis of Pefloxacin, the use of a deuterated internal standard, Pefloxacin-d3, offers significant advantages in accuracy and precision over non-isotopically labeled alternatives. This guide provides a comparative overview, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate internal standard for your analytical needs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. It is essential for correcting the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] These standards are chemically identical to the analyte of interest but have a slightly higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they experience the same degree of matrix effects and ionization suppression or enhancement.[1][2] Regulatory bodies like the European Medicines Agency (EMA) strongly advocate for the use of SIL internal standards to ensure the reliability of bioanalytical data.[1]
This compound vs. Non-Isotopically Labeled Internal Standards: A Performance Comparison
The primary advantage of this compound lies in its ability to more effectively compensate for matrix effects—the alteration of ionization efficiency by co-eluting matrix components. Since this compound co-elutes with and behaves almost identically to the unlabeled Pefloxacin, any suppression or enhancement of the MS signal will affect both compounds to the same extent. This results in a more consistent and accurate analyte-to-internal standard peak area ratio, leading to higher data quality.
In contrast, a structurally similar but non-isotopically labeled internal standard, such as acetaminophen or gatifloxacin, will have different retention times and may experience different matrix effects than Pefloxacin. This can lead to greater variability and reduced accuracy in the final concentration measurements.
The following table summarizes the performance of a validated HPLC-UV method for Pefloxacin using acetaminophen as an internal standard. While this method demonstrates good performance, the use of a deuterated internal standard like this compound is expected to provide even greater precision and accuracy, particularly in complex biological matrices.
| Parameter | Concentration (µg/mL) | Accuracy (%) | Precision (RSD %) |
| Intra-day | 0.25 | 101.2 | 0.9056 |
| 2.0 | 100.5 | 0.376 | |
| 10.0 | 100.2 | 0.453 | |
| Inter-day | 0.25 | 100.8 | 0.853 |
| 2.0 | 100.3 | 0.739 | |
| 10.0 | 100.1 | 0.781 | |
| Data adapted from a study on the determination of Pefloxacin in human plasma using acetaminophen as an internal standard.[3] |
Experimental Protocol: Quantitative Analysis of Pefloxacin using an Internal Standard
The following is a generalized experimental protocol for the quantitative analysis of Pefloxacin in a biological matrix (e.g., plasma) using an internal standard with LC-MS/MS.
1. Sample Preparation:
- Thaw plasma samples, calibration standards, and quality control samples at room temperature.
- To 100 µL of each sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
- Vortex mix for 30 seconds.
- Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Pefloxacin: Precursor ion > Product ion (specific m/z values to be optimized).
- This compound: Precursor ion > Product ion (specific m/z values to be optimized).
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
3. Data Analysis:
- Integrate the peak areas for both Pefloxacin and the internal standard (this compound).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of Pefloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes in a quantitative bioanalytical assay.
Caption: General workflow for quantitative bioanalysis using an internal standard.
Caption: Logical relationship between internal standard choice and assay performance.
Conclusion
The selection of an appropriate internal standard is paramount to achieving high-quality data in quantitative bioanalytical assays. While methods employing non-deuterated internal standards can be validated to be accurate and precise, the use of a stable isotope-labeled internal standard such as this compound provides a superior solution by more effectively mitigating the impact of matrix effects. This leads to enhanced data reliability, which is crucial for regulated bioanalysis in drug development and clinical research. For researchers aiming for the highest standards of accuracy and precision, this compound is the recommended internal standard for the quantitative analysis of Pefloxacin.
References
Pefloxacin-d3 in Robustness Testing: A Comparative Guide to Ensuring Analytical Method Reliability
For researchers, scientists, and drug development professionals, the robustness of an analytical method is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of using Pefloxacin-d3 as an internal standard in the robustness testing of analytical methods for Pefloxacin, particularly in high-performance liquid chromatography (HPLC). We will explore the theoretical advantages and expected performance of a deuterated internal standard like this compound against a non-isotopically labeled internal standard, using experimental data from a validated HPLC method for Pefloxacin as a foundational protocol.
Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This process provides an indication of the method's reliability during normal usage and is a key consideration for regulatory bodies.[2][3] The choice of an appropriate internal standard is pivotal in achieving a truly robust method, as it compensates for variations in sample preparation and instrument response.[4]
While a variety of compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis using mass spectrometry.[5] this compound is a deuterated form of Pefloxacin, making it chemically and structurally almost identical to the analyte of interest.[6][]
The Superiority of a Deuterated Internal Standard: this compound
The primary advantage of using a SIL internal standard like this compound lies in its ability to closely mimic the behavior of the analyte during extraction, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for matrix effects, which are a significant source of variability in bioanalytical methods.[2] In contrast, a non-isotopically labeled internal standard, while structurally similar, may exhibit different physicochemical properties, leading to less effective compensation for these variations.
A study comparing a deuterated and a non-deuterated internal standard for the analysis of sirolimus demonstrated that the deuterated standard yielded consistently lower inter-patient assay imprecision, highlighting the improved performance of SIL internal standards.[8] This principle is directly applicable to the use of this compound for Pefloxacin analysis.
Experimental Protocol: Robustness Testing of an HPLC Method for Pefloxacin
The following protocol is based on a validated HPLC method for the determination of Pefloxacin. While the original study may have used a different internal standard, this protocol serves as a practical framework for conducting robustness testing with this compound.
Objective: To assess the robustness of an HPLC method for the quantification of Pefloxacin by introducing small, deliberate variations to key method parameters.
Materials:
-
Pefloxacin reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or MS detector
Chromatographic Conditions (Nominal):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25:75 v/v), with the pH adjusted to a specific value (e.g., 3.0 with orthophosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at a specific wavelength (e.g., 278 nm) or MS detection.
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of Pefloxacin and a separate stock solution of this compound in a suitable solvent (e.g., mobile phase). From these stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking a blank matrix (e.g., plasma, urine) with known concentrations of Pefloxacin and a constant concentration of this compound.
-
Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards, QC samples, and any test samples.
-
Robustness Parameter Variation: Deliberately vary the following parameters around the nominal conditions. A factorial design approach is often employed to efficiently evaluate the effects of these variations.[9]
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% of the organic modifier (e.g., Acetonitrile 23% and 27%)
-
pH of the Aqueous Phase of the Mobile Phase: ± 0.2 units (e.g., pH 2.8 and 3.2)
-
Column Temperature: ± 5°C (25°C and 35°C)
-
Wavelength (for UV detection): ± 2 nm
-
-
Analysis: Inject the prepared samples into the HPLC system under each of the varied conditions.
-
Data Evaluation: For each condition, evaluate the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution) and the quantitative results for the QC samples. The acceptance criteria are typically that the system suitability parameters remain within predefined limits and the accuracy and precision of the QC samples are not significantly affected.
Comparative Performance: this compound vs. a Non-Deuterated Internal Standard
The following table summarizes the expected comparative performance of this compound against a hypothetical non-deuterated internal standard (e.g., another fluoroquinolone or a structurally related compound) during robustness testing.
| Parameter Varied in Robustness Test | Expected Impact on Analysis with Non-Deuterated IS | Expected Performance with this compound | Rationale for this compound's Superiority |
| Flow Rate | Potential for slight shifts in retention time, which may affect the relative response factor if the peak shapes of the analyte and IS change differently. | Minimal impact on the analyte/IS peak area ratio. The retention times of both Pefloxacin and this compound will shift almost identically. | Co-elution and identical physicochemical properties ensure that changes in flow rate affect both compounds in the same manner. |
| Mobile Phase Composition | Can lead to changes in retention times and potentially alter the ionization efficiency of the analyte and IS differently, affecting the accuracy of quantification. | The relative retention time and ionization response of Pefloxacin and this compound will remain highly consistent, leading to a stable peak area ratio. | As isotopic analogs, their chromatographic and mass spectrometric behavior is nearly identical across minor changes in mobile phase composition. |
| pH of Mobile Phase | May cause significant changes in the retention and peak shape of the analyte and IS, especially if their pKa values differ. This can lead to a loss of accuracy. | The pKa values of Pefloxacin and this compound are virtually identical, ensuring that pH variations affect their chromatography and ionization in the same way. | The deuterium substitution has a negligible effect on the acidity or basicity of the molecule. |
| Column Temperature | Temperature fluctuations can affect the viscosity of the mobile phase and the kinetics of partitioning, potentially leading to differential shifts in the retention of the analyte and IS. | The effect of temperature on the retention of both Pefloxacin and this compound will be highly correlated, resulting in a stable analytical result. | The thermodynamic properties governing chromatographic retention are nearly identical for isotopic analogs. |
| Sample Matrix Effects | Variations in the sample matrix between different samples can cause ion suppression or enhancement, which may affect the analyte and a non-deuterated IS to different extents, leading to inaccurate results. | This compound will experience the same degree of ion suppression or enhancement as Pefloxacin, effectively normalizing the signal and providing more accurate and precise quantification. | Co-elution ensures that both compounds are subjected to the same matrix components at the same time in the ion source. |
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale for choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for robustness testing of an analytical method for Pefloxacin.
Caption: Logical diagram illustrating the advantages of selecting a deuterated internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
A Comparative Analysis of Pefloxacin and its Deuterated Analog in Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability profiles of the fluoroquinolone antibiotic Pefloxacin and its deuterated analog. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes existing experimental data on Pefloxacin's stability under various stress conditions and discusses the anticipated impact of deuteration on its stability, drawing from established principles of kinetic isotope effects.
Executive Summary
Pefloxacin, a broad-spectrum antibiotic, is known to degrade under specific environmental conditions, primarily through oxidation and photolysis. Its metabolism in vivo leads to the formation of active metabolites such as norfloxacin and inactive ones like pefloxacin N-oxide. Deuteration, the substitution of hydrogen with deuterium at specific molecular positions, is a strategic approach to enhance the metabolic stability and potentially alter the degradation profile of pharmaceuticals. This is attributed to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon, thereby slowing down metabolic reactions that involve the cleavage of this bond. This guide presents forced degradation data for Pefloxacin and provides the experimental framework for a comparative stability study with its deuterated analog.
Data Presentation: Stability of Pefloxacin Under Forced Degradation
The following table summarizes the degradation of Pefloxacin under various stress conditions as reported in literature. These studies are crucial for identifying the intrinsic stability of the drug and for developing stability-indicating analytical methods.
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant degradation observed. | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | Mild degradation observed. | [1] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 56 days | No degradation recorded. | [2] |
| Oxidative Degradation (with initiator) | 4,4′-azobis(4-cyanopentanoic acid) (ACVA) at 40°C, 50°C, and 60°C | Degradation increased with temperature. At 40°C, 14.81% degradation after 336 hours. At 60°C, 24.67% degradation after 60 hours. | [2] |
| Photolytic Degradation | Exposure to UV light | Significant degradation observed. | [1] |
| Thermal Degradation | Dry heat at 50°C for 7 days | The drug was found to be stable. | [1] |
Anticipated Impact of Deuteration on Pefloxacin Stability
The synthesis of deuterated Pefloxacin (Pefloxacin-D5) has been reported, opening the door for comparative stability analyses.[3] While specific experimental data comparing the stability of Pefloxacin and its deuterated analog is not yet widely published, the principles of the kinetic isotope effect suggest that deuteration at metabolically labile sites could lead to:
-
Enhanced Metabolic Stability: Deuteration of the N-methyl group of the piperazine ring, a primary site of metabolism leading to the formation of norfloxacin, is expected to slow down this N-demethylation process.[4] This would result in a longer half-life and potentially a more favorable pharmacokinetic profile for the deuterated analog.
-
Altered Degradation Pathways: The strengthening of the C-D bond compared to the C-H bond could potentially alter the susceptibility of the molecule to certain degradation pathways, particularly those involving radical abstraction of a hydrogen atom. This might lead to a different profile of degradation products under oxidative or photolytic stress.
Experimental Protocols
The following are detailed methodologies for key experiments to be performed in a comparative stability study of Pefloxacin and its deuterated analog.
Forced Degradation Studies
These studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solutions:
-
Prepare stock solutions of Pefloxacin and its deuterated analog in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 30% H₂O₂. Store the solution at room temperature for 48 hours, protected from light. Dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the drug in a transparent container to UV light (e.g., 254 nm) for a specified period (e.g., 48 hours). A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Keep the solid drug substance in an oven at 60°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for analysis.
Stability-Indicating HPLC Method
A validated HPLC method is essential to separate the parent drug from its degradation products.
-
Chromatographic System:
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
Visualizations
Pefloxacin Degradation and Metabolism Pathway
The following diagram illustrates the known metabolic and major degradation pathways of Pefloxacin.
Caption: Metabolic and degradation pathways of Pefloxacin.
Experimental Workflow for Comparative Stability Study
This diagram outlines the logical steps for conducting a comparative stability analysis of Pefloxacin and its deuterated analog.
Caption: Workflow for comparative stability analysis.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pefloxacin-d3
Essential protocols for the safe handling, use, and disposal of Pefloxacin-d3 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and professionals in drug development, the safe handling of active pharmaceutical ingredients (APIs) like this compound is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound, a deuterated form of the broad-spectrum fluoroquinolone antibiotic Pefloxacin, requires careful handling due to its potential health hazards. Adherence to these procedural steps will help mitigate risks and ensure responsible management of this compound.
Hazard Identification and Personal Protective Equipment
Pefloxacin is classified as harmful if swallowed and causes serious eye irritation.[1] Due to its powdered form, there is a risk of inhalation, which may cause anesthetic effects with prolonged exposure.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Provides a seal around the eyes to protect from dust and splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber | Prevents skin contact with the powdered substance.[1] |
| Body Protection | Laboratory Coat or Gown | Long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Necessary when handling the powder outside of a containment system to prevent inhalation.[2] |
Experimental Protocol: Safe Handling of this compound
Following a structured protocol is crucial to minimize exposure and prevent contamination. This step-by-step guide outlines the process from receiving the compound to its final use in an experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is -20°C.[3]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Preparation for Use:
-
All handling of powdered this compound should be conducted in a designated area, preferably within a chemical fume hood or a glove box to contain any airborne particles.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Prepare all required equipment (e.g., spatulas, weighing paper, solvent) within the containment area to minimize movement in and out of the space.
3. Weighing and Dissolving:
-
Carefully weigh the desired amount of this compound powder using an analytical balance inside the containment area.
-
To prepare a stock solution, dissolve the powder in an appropriate solvent, such as DMSO or dimethyl formamide.[3]
-
If preparing an aqueous solution, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer to improve solubility.[3]
-
Cap the container securely immediately after use.
4. Post-Handling:
-
Thoroughly clean all equipment and the work surface with an appropriate decontaminant.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and potential development of antibiotic resistance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste, including unused stock solutions and experimental media containing this compound, should be collected in a separate, sealed, and labeled hazardous waste container.
2. Decontamination:
-
Non-disposable equipment should be thoroughly rinsed with a suitable solvent to remove any residual this compound. The rinseate should be collected as hazardous liquid waste.
3. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through an accredited chemical waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.[4] Improper disposal can lead to the presence of antimicrobials in water supplies.[5]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Procedural plan for the disposal of this compound waste.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
